VH032 amide-PEG1-acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7S/c1-17-24(40-16-30-17)19-7-5-18(6-8-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)9-11-39-12-10-23(35)36/h5-8,16,20-21,25,33H,9-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36)/t20-,21+,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPZHRHEHKZOOJ-TYBLODHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to VH032 amide-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of VH032 amide-PEG1-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It details the molecule's chemical structure, physicochemical properties, role in targeted protein degradation, synthesis, and relevant experimental protocols.
Introduction: The Role of this compound in Targeted Protein Degradation
This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the modular synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's native ubiquitin-proteasome system.[3][4] They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound provides the VHL-recruiting element (the VH032 core), attached to a flexible PEG1 linker that terminates in a carboxylic acid.[1] This terminal acid group serves as a chemical handle, allowing for straightforward conjugation to a ligand for a protein of interest (POI) via standard amide coupling chemistry. The parent molecule, VH032, is a potent inhibitor of the VHL and hypoxia-inducible factor 1-alpha (HIF-1α) protein-protein interaction.[3][5] By incorporating this moiety, the resulting PROTAC can recruit the VHL E3 ligase complex to the targeted protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[6][7]
Chemical Structure and Physicochemical Properties
The molecule consists of the core VH032 structure, which is derived from hydroxyproline, linked via an amide bond to a tert-leucine residue, which is then connected to the PEG1-acid linker.
-
IUPAC Name: 3-(3-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-3-oxopropoxy)propanoic acid[1][8]
-
Alternative Names: (S,R,S)-AHPC-PEG1-COOH[1]
The key physicochemical and identification data for this compound and its parent VHL ligand, VH032, are summarized below.
| Property | This compound | VH032 (Parent Ligand) |
| Chemical Formula | C28H38N4O7S[1][8] | C24H32N4O4S[5] |
| Molecular Weight | 574.69 g/mol [1][8] | 472.60 g/mol [5] |
| CAS Number | 2172820-07-2[1][8] | 1448188-62-2[5] |
| Appearance | White to off-white solid[9] | Powder |
| Purity | ≥95% (HPLC)[1] | N/A |
| Solubility | Soluble in DMSO[9] | DMSO: 90 mg/mL (190.44 mM)[6] |
| Storage | Store at -20°C[1] | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5] |
Biological Activity and Mechanism of Action
The VH032 core of the molecule is a high-affinity ligand for the VHL E3 ligase.[10] It functions by mimicking the hydroxylated proline residue of HIF-1α, thereby competitively inhibiting the VHL:HIF-1α interaction.[5][7] When incorporated into a PROTAC, this VHL ligand recruits the entire VHL-elongin-C-elongin-B (VCB) complex.[10] If the other end of the PROTAC is bound to a target protein, a ternary complex (Target Protein-PROTAC-VHL) is formed. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for destruction by the 26S proteasome.
dot
Caption: Workflow of targeted protein degradation mediated by a VH032-based PROTAC.
Binding Affinity Data for VHL Ligands
The binding affinity of various VHL ligands to the VCB protein complex has been characterized using multiple biophysical assays.
| Compound | IC50 (nM) | K_i_ (nM) | K_d_ (nM) | Assay Method |
| VH032 | 352.2[10] | 142.1[10] | 185[5] | TR-FRET[10] |
| VH298 | 288.2[10] | 110.4[10] | N/A | TR-FRET[10] |
| MZ1 | 226.2[10] | 79.7[10] | N/A | TR-FRET[10] |
Synthesis and Experimental Protocols
4.1 General Synthesis Strategy
The synthesis of a final PROTAC using this compound involves the coupling of its terminal carboxylic acid to an amine-functionalized ligand for a target protein. The synthesis of the VH032 core itself is a multi-step process. Recent protocols have been optimized to be chromatography-free, enabling large-scale production.[11][12] A unified, five-step route can produce multigram quantities of the VH032 precursor.[13][14]
The general workflow for creating a PROTAC from this building block is illustrated below.
dot
Caption: High-level workflow for synthesizing a PROTAC using this compound.
4.2 Experimental Protocol: VHL Binding Assay (TR-FRET)
This protocol is adapted from methodologies used to characterize the binding of VHL ligands to the VCB complex.[10]
Objective: To determine the binding affinity (IC50) of test compounds for the VHL E3 ligase complex using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
GST-VCB protein complex (VHL, Elongin B, Elongin C)
-
BODIPY FL VH032 fluorescent probe (or similar)[10]
-
Tb-anti-GST antibody
-
Assay Buffer: 25 mM HEPES (pH 7.4), 0.01% Tween-20, 0.01% BSA
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
384-well, low-volume, black assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stocks into the assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Preparation: To each well of a 384-well plate, add 5 µL of the diluted test compound. For control wells, add 5 µL of assay buffer with the equivalent percentage of DMSO.
-
Reagent Addition:
-
Prepare a master mix containing the GST-VCB protein complex and the Tb-anti-GST antibody in assay buffer. Add 5 µL of this mix to each well. Final concentrations might be 2 nM GST-VCB and 2 nM antibody.
-
Prepare a solution of the BODIPY FL VH032 fluorescent probe in assay buffer. Add 5 µL of this solution to each well. The final concentration should be at or near the probe's K_d_ value for the VCB complex (e.g., 10-20 nM).
-
-
Incubation: Seal the plate and incubate at room temperature for 120 minutes in the dark to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader.
-
Excite at 340 nm.
-
Measure emission at two wavelengths: 665 nm (FRET signal from BODIPY) and 620 nm (signal from Terbium donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the emission signal at 665 nm by the signal at 620 nm.
-
Normalize the data using high control (DMSO only, no inhibitor) and low control (no VCB protein) wells.
-
Plot the normalized TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a well-characterized and indispensable tool for the development of VHL-recruiting PROTACs. Its modular design, featuring a high-affinity VHL ligand and a versatile linker with a terminal carboxylic acid, facilitates the rapid synthesis of PROTAC libraries for screening and optimization.[15] The detailed understanding of its binding mechanism and the availability of robust biophysical assays enable rigorous characterization of the resulting degraders, accelerating the discovery of novel therapeutics in the field of targeted protein degradation.
References
- 1. VH 032 amide-PEG1-acid | CAS 2172820-07-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction | Semantic Scholar [semanticscholar.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Mechanism of Action of VH032 Amide-PEG1-Acid in PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a revolutionary approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. This guide provides an in-depth technical overview of the mechanism of action of VH032 amide-PEG1-acid, a key building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
The Core Component: VH032 as a VHL Ligand
VH032 is a potent and selective small molecule ligand for the VHL E3 ubiquitin ligase.[1] It functions as an inhibitor of the VHL and hypoxia-inducible factor-1α (HIF-1α) interaction.[2] In the context of a PROTAC, the VH032 moiety serves as the E3 ligase recruiting element. By binding to VHL, it effectively "hijacks" this enzyme, redirecting its ubiquitinating activity towards a target protein.
The binding affinity of VH032 to the VHL E3 ligase is a critical parameter for its function in a PROTAC. The dissociation constant (Kd) for VH032 binding to VHL has been reported to be 185 nM.[1]
The Role of the Amide-PEG1-Acid Linker
This compound is a derivative of VH032 that has been functionalized with a short polyethylene glycol (PEG) linker terminating in a carboxylic acid. This linker plays a crucial role in the overall function of the resulting PROTAC molecule.
-
Spacing and Orientation: The PEG1 linker provides the necessary spatial separation between the VH032 ligand and the target protein ligand. This spacing is critical for enabling the formation of a stable and productive ternary complex, which consists of the VHL E3 ligase, the PROTAC, and the target protein.
-
Physicochemical Properties: The length and composition of the linker significantly influence the physicochemical properties of the PROTAC, such as its solubility and membrane permeability.[1][3] Studies on VH032-based PROTACs with varying PEG linker lengths have shown that shorter linkers can lead to increased membrane permeability.[1][3]
-
Conjugation Chemistry: The terminal carboxylic acid provides a convenient chemical handle for conjugation to a ligand that binds to the protein of interest. This is typically achieved through an amide bond formation reaction.
The PROTAC Mechanism of Action: A Step-by-Step Guide
A PROTAC synthesized using this compound operates through a catalytic cycle to induce the degradation of a target protein.
Diagram of the PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
-
Cellular Entry and Binary Complex Formation: The PROTAC, being a relatively small molecule, enters the cell. Inside the cell, it can independently bind to both the VHL E3 ligase (via the VH032 moiety) and the target protein (via the target-specific ligand), forming binary complexes.
-
Ternary Complex Formation: The crucial step in the PROTAC mechanism is the formation of a ternary complex, bringing the VHL E3 ligase and the target protein into close proximity.[4] The stability and conformation of this complex are highly dependent on the nature of the linker and the specific interactions between all three components.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides.
-
PROTAC Recycling: After the target protein is degraded, the PROTAC is released and can engage in another cycle of binding to a new target protein and VHL, acting as a catalyst for degradation.
Quantitative Data and Experimental Protocols
Data Presentation
The following table summarizes key parameters for a representative VH032-based PROTAC, MZ1, which targets the BRD4 protein and utilizes a PEG linker.[5][6]
| Parameter | Value | Description |
| VHL Binding (Kd) | 185 nM | Binding affinity of the VH032 moiety to the VHL E3 ligase.[1] |
| BRD4 Binding (Kd) | ~50 nM | Binding affinity of the JQ1 moiety of MZ1 to the BRD4 bromodomain. |
| Ternary Complex Kd | ~90 nM | Dissociation constant of the VHL-MZ1-BRD4 ternary complex. |
| Permeability (Pe) | 0.6 x 10⁻⁶ cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) value for MZ1.[1][3] |
| DC50 | <100 nM | Concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax | >90% | Maximum percentage of target protein degradation achieved. |
Experimental Protocols
Diagram of a General PROTAC Synthesis Workflow
Caption: General workflow for synthesizing a PROTAC using this compound.
A common method for synthesizing a PROTAC using this compound involves an amide coupling reaction between the carboxylic acid of the linker and a primary or secondary amine on the target protein ligand.[7]
Materials:
-
This compound
-
Target protein ligand with a free amine group
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Protocol:
-
Dissolve this compound and the target protein ligand in the anhydrous solvent.
-
Add the coupling agent and the base to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the crude product using an appropriate chromatographic method (e.g., reverse-phase HPLC) to obtain the final PROTAC.
This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.
Diagram of the Western Blotting Workflow
Caption: Workflow for assessing protein degradation by Western blotting.
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA or similar assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
SPR is a biophysical technique used to measure the binding kinetics and affinity of the ternary complex.
Diagram of an SPR Experiment for Ternary Complex Analysis
Caption: A simplified workflow for analyzing ternary complex formation using SPR.
Protocol:
-
Immobilization: Immobilize the purified VHL E3 ligase onto an SPR sensor chip.
-
Analyte Injection: Sequentially inject the PROTAC followed by the purified target protein over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal, which corresponds to the binding of the analytes to the immobilized VHL.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the ternary complex.
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs. Its mechanism of action is centered on the ability of the VH032 moiety to recruit the VHL E3 ubiquitin ligase, while the amide-PEG1-acid linker facilitates the formation of a productive ternary complex with the target protein. A thorough understanding of the interplay between the VHL ligand, the linker, and the target protein ligand is essential for the rational design and optimization of novel protein degraders. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of VH032-based PROTACs, enabling researchers to advance the development of this promising therapeutic modality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.co.jp [promega.co.jp]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
VH032 Amide-PEG1-Acid: A Core Component for VHL-based Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 amide-PEG1-acid is a high-affinity, functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the cellular machinery for protein degradation. This molecule serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its role in the broader context of targeted protein degradation.
Core Properties of this compound
This compound is a synthetic molecule designed for optimal binding to the VHL protein. It incorporates a potent VHL ligand (VH032) connected to a single polyethylene glycol (PEG1) unit, terminating in a carboxylic acid. This functional handle allows for straightforward conjugation to a ligand targeting a protein of interest, forming a heterobifunctional PROTAC.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 574.69 g/mol | [1] |
| Formula | C₂₈H₃₈N₄O₇S | [1] |
| Purity | ≥95% (HPLC) | |
| CAS Number | 2172820-07-2 | [1] |
| Binding Affinity (Kd) for VHL | 185 nM (for the core VH032 ligand) | |
| Storage | Store at -20°C | [1] |
Mechanism of Action: The VHL/HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the α-subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs). This modification allows HIF-1α to be recognized by the VHL E3 ligase complex. VHL, in complex with Elongin B/C and Cullin 2, ubiquitinates HIF-1α, marking it for degradation by the proteasome. This process prevents the accumulation of HIF-1α and the subsequent transcription of hypoxia-inducible genes.[2][3]
Under low oxygen conditions (hypoxia), PHDs are inactive, and HIF-1α is not hydroxylated. Consequently, VHL cannot recognize and ubiquitinate HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses to hypoxia.[3]
VH032 and its derivatives act as "molecular mimics" of the hydroxylated HIF-1α, binding to the same site on VHL. In the context of a PROTAC, the this compound moiety recruits the VHL E3 ligase complex to a specific protein of interest, leading to its ubiquitination and subsequent degradation, irrespective of the cellular oxygen status.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound, starting from the commercially available VH032 amine precursor and a PEG1-acid linker.
Materials:
-
VH032 amine
-
3-(2-(2-aminoethoxy)ethoxy)propanoic acid (PEG1-acid linker with a protected amine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Amide Coupling:
-
Dissolve VH032 amine (1 equivalent) and the protected PEG1-acid linker (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the protected intermediate.
-
-
Deprotection:
-
Dissolve the purified, protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
-
Final Work-up and Isolation:
-
Once deprotection is complete, remove the solvents under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
The resulting crude this compound can be further purified by preparative HPLC if necessary to achieve high purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
VHL Binding Affinity Assay (Fluorescence Polarization)
This protocol is adapted from a general fluorescence polarization (FP) assay for VHL ligands and can be used to determine the binding affinity of this compound.
Materials:
-
Purified recombinant VHL-Elongin B-Elongin C (VCB) complex
-
A fluorescently labeled VHL ligand (e.g., a fluorescein-labeled version of a known VHL binder) to act as a tracer.
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Kd.
-
Prepare a solution of the VCB complex in the assay buffer at a concentration appropriate for the assay (typically in the low nanomolar range).
-
Prepare a solution of the fluorescent tracer in the assay buffer at a fixed concentration (typically at or below its Kd for VCB).
-
-
Assay Setup:
-
In a 384-well plate, add a small volume of the serially diluted this compound or control (e.g., DMSO for the 'no inhibitor' control).
-
Add the fluorescent tracer solution to all wells.
-
Initiate the binding reaction by adding the VCB complex solution to all wells except for the 'no protein' control wells.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values will decrease as the concentration of this compound increases, due to the displacement of the fluorescent tracer from the VCB complex.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
The dissociation constant (Kd) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
-
PROTAC Development Workflow using this compound
The development of a PROTAC using this compound involves a systematic workflow to link it to a target-protein-binding ligand and subsequent characterization of the resulting molecule.
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the design and development of VHL-based PROTACs. Its high affinity for VHL, coupled with a readily functionalizable PEG1-acid linker, facilitates the efficient synthesis of novel protein degraders. A thorough understanding of its properties, the underlying biology of the VHL pathway, and robust experimental protocols are essential for the successful application of this key reagent in the quest for new therapeutics based on targeted protein degradation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Mechanism of regulation of the hypoxia‐inducible factor‐1α by the von Hippel‐Lindau tumor suppressor protein | The EMBO Journal [link.springer.com]
- 3. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
Understanding E3 Ligase Recruitment with VH032: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of E3 ligase recruitment using VH032, a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins. This document provides a comprehensive overview of VH032's mechanism of action, quantitative binding and degradation data, detailed experimental protocols for its characterization, and visual representations of the key biological pathways and experimental workflows.
Introduction to VH032 and Targeted Protein Degradation
Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2]
VH032 is a small molecule designed to bind with high affinity to the VHL E3 ligase, one of the most well-characterized E3 ligases used in PROTAC development.[3][4] By incorporating VH032 into a PROTAC, researchers can effectively hijack the VHL E3 ligase to induce the degradation of a wide array of target proteins implicated in various diseases. VH032 functions as an inhibitor of the VHL/HIF-1α interaction, a key process in the cellular response to hypoxia.[3][4]
Data Presentation: Quantitative Analysis of VH032 and VH032-Based PROTACs
The efficacy of VH032 and PROTACs derived from it can be quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for VH032 and representative VH032-based PROTACs.
| Compound | Assay Type | Parameter | Value | Cell Line | Target Protein | Reference |
| VH032 | - | Kd (Binding Affinity to VHL) | 185 nM | - | - | [3][4] |
| VH032 | TR-FRET | IC50 | 352.2 nM | - | VHL | [5] |
| VH298 | TR-FRET | IC50 | 288.2 nM | - | VHL | [5] |
| MZ1 (VH032-based PROTAC) | TR-FRET | IC50 | 226.2 nM | - | VHL | [5] |
| ARV-771 (VH032-based PROTAC) | Cellular Assay | DC50 | < 5 nM | 22Rv1, LNCaP95, VCaP | BRD4 | [6] |
| ARV-771 (VH032-based PROTAC) | Cellular Assay | Dmax | > 95% | 22Rv1, LNCaP95, VCaP | BRD4 | [6] |
| Compound 29 (VH032-based PROTAC) | Cellular Assay | DC50 | ~100 nM | MCF-7 | ERRα | [6] |
| Compound 29 (VH032-based PROTAC) | Cellular Assay | Dmax | 86% | MCF-7 | ERRα | [6] |
| ERD-308 (VH032-based PROTAC) | Cellular Assay | DC50 | 0.17 nM | MCF-7 | ERα | [6] |
| ERD-308 (VH032-based PROTAC) | Cellular Assay | Dmax | > 95% | MCF-7 | ERα | [6] |
| GP262 (VH032-based PROTAC) | Cellular Assay | DC50 | 227.4 nM | MDA-MB-231 | p110α | |
| GP262 (VH032-based PROTAC) | Cellular Assay | Dmax | 71.3% | MDA-MB-231 | p110α | |
| GP262 (VH032-based PROTAC) | Cellular Assay | DC50 | 45.4 nM | MDA-MB-231 | mTOR | |
| GP262 (VH032-based PROTAC) | Cellular Assay | Dmax | 74.9% | MDA-MB-231 | mTOR |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates stronger binding. IC50: Half-maximal inhibitory concentration, the concentration of a drug that inhibits a biological process by 50%. DC50: Half-maximal degradation concentration, the concentration of a PROTAC that induces 50% degradation of the target protein. Dmax: Maximum degradation, the maximum percentage of target protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize VH032 and VH032-based PROTACs.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
This assay measures the binding affinity of ligands to the VHL protein complex.
Materials:
-
Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex
-
Terbium (Tb)-labeled anti-His antibody (donor fluorophore)
-
Fluorescently labeled VH032 analog (e.g., BODIPY FL VH032) or a fluorescently labeled HIF-1α peptide (acceptor fluorophore)
-
Test compounds (e.g., VH032)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
-
384-well low-volume microplates
Protocol:
-
Prepare a master mix containing the VBC complex and the Tb-anti-His antibody in assay buffer.
-
Add the master mix to the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (e.g., a known VHL binder) and a negative control (e.g., DMSO).
-
Add the fluorescently labeled ligand (acceptor) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay for VHL Binding
This assay also measures the binding of ligands to the VHL complex.
Materials:
-
Recombinant VBC complex
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-labeled)
-
Test compounds
-
Assay buffer
-
Black, low-binding 384-well plates
Protocol:
-
Prepare a solution of the VBC complex and the fluorescently labeled HIF-1α peptide in assay buffer.
-
Add this solution to the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Plot the fluorescence polarization values against the log of the test compound concentration and fit the data to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VBC complex (E3 ligase)
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP
-
VH032-based PROTAC
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the POI and ubiquitin
Protocol:
-
Set up the ubiquitination reaction by combining E1, E2, VBC complex, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the VH032-based PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the POI to detect the unmodified and ubiquitinated forms of the protein. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Optionally, perform a Western blot with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the POI.
Cellular Protein Degradation Assay (Western Blot)
This assay measures the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
VH032-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the VH032-based PROTAC at various concentrations for a specific time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the POI levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: VHL-HIF-1α Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
A Technical Guide to VH032 Amide-PEG1-Acid: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of VH032 amide-PEG1-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, its role as a von Hippel-Lindau (VHL) E3 ligase ligand, and its application in the rapidly advancing field of targeted protein degradation. This document includes a summary of its core quantitative data, detailed hypothetical experimental protocols for its synthesis and application in a PROTAC workflow, and visualizations of the underlying biological pathways and experimental processes.
Introduction to this compound
This compound is a functionalized small molecule that serves as a high-affinity ligand for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1] Its structure incorporates the VH032 core, which binds to VHL, a single polyethylene glycol (PEG1) unit to provide spacing and improve physicochemical properties, and a terminal carboxylic acid for conjugation to a target protein ligand.[1] This trifunctional nature makes it an essential tool for the construction of PROTACs, bifunctional molecules designed to recruit a target protein to an E3 ligase for ubiquitination and subsequent proteasomal degradation.
Physicochemical Properties
A clear understanding of the molecular characteristics of this compound is fundamental for its application in PROTAC design and synthesis.
| Property | Value | Reference |
| Molecular Weight | 574.69 g/mol | [1] |
| Chemical Formula | C28H38N4O7S | [1] |
| Description | VHL ligand with a PEG1 linker and a terminal carboxylic acid for further chemical modification. | [1] |
Mechanism of Action in Targeted Protein Degradation
This compound is a critical component in the PROTAC technology, which hijacks the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.
The general mechanism is as follows:
-
PROTAC Formation: this compound is chemically linked to a ligand that specifically binds to a target protein of interest (POI). This creates the bifunctional PROTAC molecule.
-
Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase (via the VH032 moiety) and the POI. This brings the E3 ligase and the target protein into close proximity, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The PROTAC molecule is then released and can catalyze the degradation of another POI molecule.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and application of this compound. These are intended as a guide and may require optimization for specific applications.
Synthesis of a VH032-based PROTAC
This protocol outlines the general steps for conjugating this compound to a hypothetical amine-containing target protein ligand.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and the amine-containing target protein ligand (1.1 equivalents) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) to the solution to activate the carboxylic acid of this compound.
-
Coupling: Add DIPEA (3 equivalents) to the reaction mixture to facilitate the amide bond formation. Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.
In-cell Western Blot for Target Protein Degradation
This protocol describes a method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours). Include a positive control for degradation if available, and a negative control where cells are pre-treated with a proteasome inhibitor before adding the PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Conclusion
This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure and chemical handles allow for the rational design and synthesis of PROTACs against a wide array of protein targets. The experimental frameworks provided in this guide offer a starting point for the successful application of this key building block in the development of novel therapeutics and research probes. As the field of targeted protein degradation continues to evolve, the importance of well-characterized and readily available building blocks like this compound will undoubtedly grow.
References
Technical Guide: VH032 amide-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 amide-PEG1-acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, incorporating a PEG1 linker with a terminal carboxylic acid. This reactive handle allows for straightforward conjugation to a ligand targeting a specific protein of interest, thereby creating a bifunctional PROTAC capable of inducing targeted protein degradation. This guide provides an in-depth overview of its properties, mechanism of action, and relevant experimental data and protocols.
Core Data Summary
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2172820-07-2 | [1][2][3] |
| Molecular Weight | 574.69 g/mol | [1] |
| Chemical Formula | C28H38N4O7S | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Storage Temperature | -20°C | [1] |
| Biological Target | von Hippel-Lindau (VHL) E3 Ubiquitin Ligase | [1] |
Biological Function and Mechanism of Action
This compound serves as the E3 ligase-recruiting component of a PROTAC. The core moiety, VH032, is an inhibitor of the VHL:HIF-1α protein-protein interaction.[4][5][6] In the context of a PROTAC, the VH032 portion binds to the VHL E3 ligase. When the other end of the PROTAC is bound to a target protein, a ternary complex is formed between the target protein, the PROTAC, and the VHL E3 ligase.
This proximity, induced by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase machinery. The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, which then recognizes and degrades the target protein. This process of hijacking the ubiquitin-proteasome system allows for the catalytic degradation of target proteins.
Below is a diagram illustrating the general mechanism of action for a PROTAC utilizing a VH032-based ligand.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
While specific experimental protocols for PROTACs are highly dependent on the target protein and the specific PROTAC molecule synthesized, general guidelines for handling and utilizing this compound in the synthesis of a PROTAC are provided below. Furthermore, information on assays used to characterize the parent VH032 molecule is included.
PROTAC Synthesis via Amide Coupling
This compound is designed for "onward chemistry," primarily through the activation of its terminal carboxylic acid for amide bond formation with an amine-functionalized ligand for the target protein.
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
General Procedure:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Add the amide coupling reagents and the organic base to the solution to activate the carboxylic acid.
-
Add the amine-functionalized target protein ligand to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by LC-MS.
-
Upon completion, purify the resulting PROTAC, typically by reverse-phase HPLC.
In Vitro Binding Assays for VHL Ligands
The binding affinity of VH032 and its derivatives to the VHL E3 ligase complex can be determined using various biophysical assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay can be used to measure the binding affinity of VHL ligands. For example, a fluorescently labeled VH032 derivative (e.g., BODIPY FL VH032) can be used as a probe. The displacement of this probe from the VHL complex by a non-labeled VHL ligand is measured, allowing for the determination of the IC50 and subsequently the Ki of the test compound. In one study, a BODIPY FL VH032 probe exhibited a Kd of approximately 3.0 nM to the GST-VCB (VHL-ElonginC-ElonginB) complex.[7] The IC50 values for various VHL ligands, including VH032 itself (352.2 nM), were determined using this method.[7]
Fluorescence Polarization (FP) Assay: Similar to TR-FRET, an FP assay utilizes a fluorescently labeled VHL ligand. The binding of this probe to the larger VHL complex results in a higher polarization value. Competitive displacement by an unlabeled ligand leads to a decrease in polarization, which can be used to determine binding affinity. A BODIPY FL VH032 probe showed a Kd of 100.8 nM to the VCB complex in an FP assay.[8]
Cellular Assays for PROTAC Activity
Once a PROTAC is synthesized, its ability to induce the degradation of the target protein must be assessed in a cellular context.
Western Blotting: This is the most common method to quantify the reduction in target protein levels. Cells are treated with the PROTAC at various concentrations and for different durations. Cell lysates are then analyzed by western blotting using an antibody specific to the target protein.
Quantitative Mass Spectrometry-based Proteomics: For a more global and unbiased assessment of protein degradation, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) can be employed. These methods allow for the quantification of thousands of proteins simultaneously, confirming the selectivity of the PROTAC for the intended target. Studies on the parent VHL inhibitor, VH032, have utilized such proteomic approaches to understand its effect on the cellular proteome.[9]
The following diagram outlines a typical experimental workflow for the development and characterization of a PROTAC using this compound.
Caption: Experimental workflow for PROTAC development.
References
- 1. VH 032 amide-PEG1-acid | CAS 2172820-07-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VH032 Amide-PEG1-Acid for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component in the design of many potent PROTACs is the recruitment of an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC development.
This technical guide focuses on VH032 amide-PEG1-acid , a functionalized ligand for the VHL E3 ligase. It serves as a crucial building block in the construction of PROTACs, incorporating the VHL-binding moiety (VH032), a flexible PEG1 linker, and a terminal carboxylic acid for convenient conjugation to a target protein ligand. This document provides a comprehensive overview of its application, including quantitative data on derivative PROTACs, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Core Concepts of VH032-based PROTACs
VH032 is a potent and selective ligand that binds to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM, disrupting the native VHL:HIF-α interaction.[1] In a PROTAC molecule, the VH032 moiety serves as the E3 ligase recruiter. The PEG1 linker provides the necessary spacing and flexibility for the PROTAC to simultaneously engage both the VHL E3 ligase and the target protein. The terminal carboxylic acid on this compound allows for standard amide bond formation with an amine-functionalized ligand for the protein of interest (POI).
The fundamental mechanism of action for a PROTAC assembled from this compound involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data on VH032-Based PROTACs
The efficacy of PROTACs derived from VH032 can be quantified by several key parameters, including their binding affinity to the target protein and E3 ligase, and their ability to induce degradation of the target protein in cellular assays. The following tables summarize representative data for PROTACs utilizing the VH032 scaffold.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) of VH032 to VHL | 185 nM | Not Specified | [1] |
| Target Protein | PROTAC | Cell Line | DC50 | Dmax (%) | Reference |
| KRAS G12C | LC-2 | NCI-H2030 | ~250-760 nM | >80% | [2] |
| BRD4 | MZ1 | HeLa | Not Specified | >90% | |
| p110α | GP262 | MDA-MB-231 | 227.4 nM | 71.3% | [3] |
| p110γ | GP262 | MDA-MB-231 | 42.23 nM | 88.6% | [3] |
| mTOR | GP262 | MDA-MB-231 | 45.4 nM | 74.9% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are protocols for key experiments in the development of VH032-based degraders.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the conjugation of this compound to an amine-containing ligand of a protein of interest (POI-NH2) via amide bond formation.
Materials:
-
This compound
-
POI-NH2
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Procedure:
-
Dissolve this compound (1 equivalent) and POI-NH2 (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add PyBOP (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blotting for Protein Degradation
This protocol details the assessment of target protein degradation in cells treated with a VH032-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curve.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability to assess the cytotoxic effects of the PROTAC.
Materials:
-
Cell line of interest
-
VH032-based PROTAC
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC or DMSO for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the PROTAC concentration to calculate the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes related to VH032-based PROTACs.
Caption: Mechanism of action for a VH032-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: KRAS degradation and its effect on the MAPK/ERK pathway.[1][2]
Conclusion
This compound is a versatile and valuable tool for the development of PROTACs targeting a wide range of proteins for degradation. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to focus on the design and optimization of the target-binding ligand. The data and protocols presented in this guide provide a solid foundation for the successful application of this VHL E3 ligase ligand in targeted protein degradation research and drug discovery. The continued exploration of PROTACs built upon scaffolds like VH032 holds immense promise for the future of medicine.
References
The Architect's Blueprint: A Technical Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[1] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1] The PROTAC is then released to act catalytically, enabling potent protein knockdown at sub-stoichiometric concentrations.[1] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing everything from ternary complex formation to pharmacokinetic properties.[3][5]
The Pivotal Role of the Linker in PROTAC Efficacy
The linker is far more than a passive spacer; it is an active contributor to the biological activity of the PROTAC.[5] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][3] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced efficacy.[1]
Furthermore, the linker's physicochemical properties have a significant impact on the drug-like characteristics of the PROTAC molecule.[] By modulating properties such as solubility, cell permeability, and metabolic stability, the linker plays a crucial role in determining the pharmacokinetic and pharmacodynamic (PK/PD) profile of the PROTAC.[]
Core Principles of PROTAC Linker Chemistry
The design of a PROTAC linker is a multi-parameter optimization process that requires careful consideration of several key factors:
-
Length: The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet not so long as to be overly flexible, which can lead to an entropic penalty upon binding.[2] The optimal linker length is specific to each POI-E3 ligase pair and must be determined empirically.[4]
-
Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties.[3] Hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can improve aqueous solubility, while more lipophilic linkers, like alkyl chains, can enhance cell permeability.[3][7]
-
Rigidity: The flexibility of the linker is a critical parameter. Flexible linkers, such as alkyl and PEG chains, allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[1] However, excessive flexibility can be detrimental.[1] Rigid linkers, which may contain cyclic structures or double/triple bonds, can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity.[3]
-
Attachment Points (Exit Vectors): The points at which the linker is connected to the POI and E3 ligase ligands are crucial.[2] The linker should be attached at a solvent-exposed region of each ligand to minimize disruption of the key binding interactions with their respective proteins.[2][8]
Common PROTAC Linker Chemotypes
The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains.[5] According to a database of over 400 published degrader structures, approximately 55% of linkers contain a PEG motif, and 30% contain an alkyl motif, with about 65% of all structures containing both.[5]
Polyethylene Glycol (PEG) Linkers
PEG linkers are composed of repeating ethylene glycol units and are a cornerstone of PROTAC design.[7] Their primary advantages include:
-
Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the aqueous solubility of the often large and lipophilic PROTAC molecules.[7][9]
-
Biocompatibility and Tunability: PEG linkers are generally biocompatible and their length can be precisely controlled by varying the number of ethylene glycol units.[3][9]
-
Favorable Conformations: The flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, which can be advantageous for cell membrane traversal.[7]
However, PEG linkers can also have drawbacks, including potential metabolic instability and being more challenging and costly to synthesize compared to alkyl linkers.[3]
Alkyl Linkers
Alkyl linkers are saturated or unsaturated hydrocarbon chains that offer a simple and synthetically accessible option for connecting the two ligands of a PROTAC.[3][10] Key features of alkyl linkers include:
-
Synthetic Accessibility: Their straightforward synthesis makes them a common starting point in PROTAC design.[3][10]
-
Enhanced Permeability: By replacing ether oxygens with methylene groups, alkyl linkers reduce the polar surface area of the PROTAC, which can improve passive diffusion across cell membranes.[10]
-
Metabolic Stability: Alkyl chains are generally more metabolically inert compared to PEG linkers.[10]
The main disadvantages of alkyl linkers are their hydrophobicity, which can lead to poor aqueous solubility and non-specific binding.[3][10]
"Clickable" Linkers
The use of "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries.[5][11] This approach involves incorporating an alkyne on one ligand and an azide on the other, which can then be efficiently joined to form a stable triazole linker.[5][11] This strategy facilitates the rapid exploration of different linker lengths, compositions, and attachment points.[5][11]
Rigid Linkers
To overcome the potential drawbacks of highly flexible linkers, researchers have incorporated rigid motifs to constrain the conformational freedom of the PROTAC.[3] These include:
-
Heterocyclic Scaffolds: Piperazine and piperidine rings can be introduced to increase rigidity and potentially improve solubility through protonation.[5][12]
-
Aromatic Rings: Phenyl rings provide planarity and can participate in π-π stacking interactions to help stabilize the ternary complex.[3]
-
Alkynes: The linear geometry of alkynes provides conformational restriction.[1]
"Smart" and Functional Linkers
Recent innovations have led to the development of linkers with additional functionalities, enabling greater control over PROTAC activity:[1]
-
Photoswitchable Linkers: Containing moieties like azobenzene, these linkers can change conformation in response to specific wavelengths of light, allowing for spatiotemporal control of protein degradation.[1][11]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing a mechanism for activating the PROTAC at a desired time and location.[1]
Quantitative Data on Linker Effects
The choice of linker has a quantifiable impact on the performance of a PROTAC. The following tables summarize representative data from the literature, illustrating the effects of linker length and composition on degradation efficiency (DC50 and Dmax), cell permeability, and pharmacokinetic properties.
Table 1: Effect of Linker Length on PROTAC Activity
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4-CRBN | PEG | 8 | >1000 | <20 | [13] |
| BRD4-CRBN | PEG | 12 | 100 | ~80 | [13] |
| BRD4-CRBN | PEG | 16 | <1 | >90 | [13] |
| BTK-CRBN | PEG | 10 | 40 | >90 | [14] |
| BTK-CRBN | PEG | 13 | 4 | >95 | [14] |
| BTK-CRBN | PEG | 16 | 1 | >95 | [14] |
Table 2: Effect of Linker Composition on PROTAC Properties
| PROTAC System (Target-E3 Ligase) | Linker Type | cLogP | Cell Permeability (in cellulo/in vitro ratio) | Reference |
| ERK5-VHL | Alkyl | 7.6 | Low | [11] |
| ERK5-VHL | PEG | 4.2 | High | [11] |
| ERK5-VHL | Alkyl-Amide | 5.5 | Medium-High | [11] |
| ERK5-VHL | Piperidine-containing | 6.1 | Medium-High | [11] |
Experimental Protocols
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps for quantifying PROTAC-induced protein degradation using Western blotting.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and then incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein level to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[10]
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified POI and E3 ligase complex
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the E3 ligase complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the POI over the immobilized E3 ligase surface to measure their binary interaction.
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure their binary interaction.
-
To assess ternary complex formation, pre-incubate a fixed concentration of the POI with a series of concentrations of the PROTAC, and then inject these mixtures over the immobilized E3 ligase surface.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and binding affinity (KD) for both the binary and ternary interactions. The cooperativity of ternary complex formation can be calculated from these values.
Visualizations
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow Diagram
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, with its design being paramount to the successful development of a potent and selective protein degrader. The traditional "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker and the ternary complex deepens, driven by advances in structural biology and computational modeling, we can expect the development of next-generation PROTACs with enhanced therapeutic potential. The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of this exciting new modality in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Ternary Complex Formation [promega.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of VH032 amide-PEG1-acid PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. VH032 is a potent VHL ligand that serves as a crucial building block for the construction of VHL-based PROTACs.[3][4]
This document provides a detailed protocol for the synthesis of VH032 amide-PEG1-acid , a key intermediate for the facile construction of PROTACs. This building block incorporates the VH032 VHL ligand connected to a short polyethylene glycol (PEG) linker with a terminal carboxylic acid. This terminal acid functionality allows for straightforward amide bond formation with an amine-functionalized POI ligand, streamlining the synthesis of the final PROTAC molecule.
Synthesis Overview
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, VH032 amine hydrochloride. The second stage is the coupling of VH032 amine with a suitable mono-Boc-protected PEG1-dicarboxylic acid linker, followed by deprotection of the terminal carboxylic acid.
Stage 1: Synthesis of VH032 Amine Hydrochloride
A feasible, column chromatography-free, multi-gram scale synthetic process for VH032 amine has been developed, enabling the rapid construction of PROTAC libraries.[1] The retro-synthetic analysis of VH032 amine reveals it is composed of four building blocks: leucine, proline, benzylamine, and thiazole.[1] The following protocol is adapted from a published multi-gram scale synthesis.[1]
Experimental Protocol: Multi-step Synthesis of VH032 Amine Hydrochloride
A detailed, step-by-step procedure for the multi-gram synthesis of VH032 amine hydrochloride has been reported, achieving a 65% overall yield with 97% purity in a week without the need for column chromatography.[1] For the purpose of this application note, we will start from the readily available VH032 amine.
Stage 2: Synthesis of this compound
This stage involves the coupling of VH032 amine with a commercially available or readily synthesized mono-protected PEG1-acid linker, followed by deprotection. A common linker used is Boc-NH-PEG1-COOH.
Experimental Protocol: Amide Coupling and Deprotection
-
Amide Coupling:
-
To a solution of VH032 amine hydrochloride (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature.
-
Add Boc-NH-PEG1-COOH (1.1 eq) to the reaction mixture.
-
Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected this compound.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product, this compound, can be further purified by preparative HPLC if necessary.
-
Data Presentation
Table 1: Summary of Reagents for this compound Synthesis
| Reagent/Material | Stage | Role | Molar Eq. |
| VH032 Amine Hydrochloride | 2 | Starting Material | 1.0 |
| Boc-NH-PEG1-COOH | 2 | Linker | 1.1 |
| HATU | 2 | Coupling Reagent | 1.2 |
| DIPEA | 2 | Base | 3.0 |
| DMF | 2 | Solvent | - |
| Trifluoroacetic Acid (TFA) | 2 | Deprotection Reagent | Excess |
| Dichloromethane (DCM) | 2 | Solvent | - |
Table 2: Expected Yields and Purity
| Product | Stage | Typical Yield (%) | Purity (%) | Analytical Method |
| Boc-protected this compound | 2 | 70-85 | >95 | LC-MS, NMR |
| This compound | 2 | 90-98 (Deprotection) | >95 | HPLC, LC-MS, NMR |
Mandatory Visualization
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
References
- 1. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VH 032 amide-PEG1-acid | CAS 2172820-07-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes and Protocols for the Conjugation of VH032 Amide-PEG1-Acid to an Amine-Containing Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by coopting the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. VH032 amide-PEG1-acid is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ligase, featuring a terminal carboxylic acid that serves as a convenient attachment point for a linker or a POI ligand.
This document provides detailed application notes and experimental protocols for the conjugation of this compound to a generic amine-containing ligand, a crucial step in the synthesis of VHL-based PROTACs. The primary method described is the robust and widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, which facilitates the formation of a stable amide bond. An alternative protocol using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is also presented for cases where EDC/NHS coupling may be less effective, such as with electron-deficient amines.
Chemical Reaction Pathway
The conjugation of this compound to an amine-containing ligand via EDC/NHS chemistry proceeds in two main steps. First, the carboxylic acid group on this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. In the second step, the NHS ester reacts with the primary amine of the ligand to form a stable amide bond, releasing NHS.
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical quantitative data for the conjugation of this compound to an amine-containing ligand using EDC/NHS or HATU coupling chemistries. These values are intended as a starting point, and optimization may be necessary for specific ligands.
Table 1: EDC/NHS Coupling Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (VH032-acid : Amine-Ligand : EDC : NHS) | 1 : 1-1.2 : 1.2-1.5 : 1.2-1.5 | An excess of the amine ligand and coupling reagents can drive the reaction to completion. |
| Solvent | Anhydrous DMF, DCM, or DMSO | Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester. |
| Activation Time | 15-60 minutes | Monitor by TLC or LC-MS if possible. |
| Coupling Time | 2-24 hours | Reaction time can vary depending on the reactivity of the amine. |
| Temperature | Room Temperature (20-25°C) | |
| Expected Yield | 40-70% | Yields are highly dependent on the specific ligand and purification method. |
Table 2: HATU Coupling Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (VH032-acid : Amine-Ligand : HATU : Base) | 1 : 1-1.2 : 1.1-1.5 : 2-4 | A non-nucleophilic base like DIPEA or TEA is required. |
| Solvent | Anhydrous DMF or DMSO | |
| Reaction Time | 1-4 hours | HATU couplings are generally faster than EDC/NHS. |
| Temperature | Room Temperature (20-25°C) | |
| Expected Yield | 50-80% | Often provides higher yields than EDC/NHS, especially for challenging couplings. |
Experimental Protocols
Protocol 1: EDC/NHS Mediated Conjugation
This protocol describes a two-step process for the conjugation of this compound to an amine-containing ligand.
Materials:
-
This compound
-
Amine-containing ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base for the coupling step)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) system for analysis
-
Nuclear magnetic resonance (NMR) spectrometer for characterization
Procedure:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF or DCM. b. Add NHS (1.2-1.5 equivalents) to the solution and stir until dissolved. c. Add EDC-HCl (1.2-1.5 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 15-60 minutes. The progress of the activation can be monitored by TLC or LC-MS by observing the disappearance of the starting carboxylic acid.
-
Coupling to the Amine-Containing Ligand: a. In a separate flask, dissolve the amine-containing ligand (1-1.2 equivalents) in anhydrous DMF or DCM. b. To this solution, add the activated VH032-NHS ester solution from step 1d. c. If the amine ligand is in its salt form (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS for the formation of the desired product and consumption of the starting materials.
-
Work-up and Purification: a. Once the reaction is complete, the solvent can be removed under reduced pressure. b. The crude product is then purified by preparative reverse-phase HPLC. A typical purification might use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.
-
Characterization: a. Confirm the identity and purity of the final PROTAC conjugate by LC-MS and high-resolution mass spectrometry (HRMS). b. Characterize the structure of the purified PROTAC using ¹H and ¹³C NMR spectroscopy.
Protocol 2: HATU Mediated Conjugation
This protocol is an alternative for amide bond formation and is often more efficient for less reactive amines.
Materials:
-
This compound
-
Amine-containing ligand
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) system for analysis
-
Nuclear magnetic resonance (NMR) spectrometer for characterization
Procedure:
-
Reaction Setup: a. Dissolve this compound (1 equivalent) and HATU (1.1-1.5 equivalents) in anhydrous DMF. b. Add DIPEA or TEA (2-4 equivalents) to the solution and stir for a few minutes. c. Add the amine-containing ligand (1-1.2 equivalents) to the reaction mixture.
-
Reaction and Monitoring: a. Stir the reaction at room temperature for 1-4 hours. b. Monitor the reaction progress by LC-MS.
-
Work-up, Purification, and Characterization: a. Follow the same work-up, purification, and characterization steps as described in Protocol 1 (steps 3 and 4).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of the VH032-ligand conjugate.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful conjugation of this compound to an amine-containing ligand. The choice between EDC/NHS and HATU coupling will depend on the specific characteristics of the ligand, particularly the reactivity of the amine group. Careful monitoring of the reaction and rigorous purification and characterization are essential to obtain a high-quality PROTAC for downstream biological evaluation. The provided quantitative data and experimental workflows serve as a valuable resource for researchers in the field of targeted protein degradation.
Application Notes and Protocols for Designing a PROTAC with VH032 amide-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with VH032
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate specific proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2][3] This tripartite assembly brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2][4][5]
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase, with a binding affinity (Kd) of 185 nM.[6] It is a commonly used building block in the synthesis of PROTACs to engage the VHL E3 ligase.[4][7] The specific building block, VH032 amide-PEG1-acid , provides a pre-synthesized component containing the VHL ligand (VH032) attached to a short polyethylene glycol (PEG1) linker, which terminates in a carboxylic acid group. This terminal acid functionality allows for straightforward amide bond formation with an appropriate amine-containing ligand for the target protein, streamlining the synthesis of the final PROTAC molecule.
These application notes provide a comprehensive guide for researchers on the design, synthesis, and evaluation of a novel PROTAC utilizing this compound.
Designing a PROTAC with this compound
The design of a successful PROTAC requires careful consideration of its three components: the target protein ligand, the E3 ligase ligand (in this case, VH032), and the linker.
1. Target Protein Ligand Selection: The choice of the ligand for the protein of interest (POI) is critical. It should exhibit sufficient binding affinity and selectivity for the target protein. The ligand must also possess a suitable functional group (e.g., a primary or secondary amine) that can be coupled to the carboxylic acid of the this compound linker.
2. E3 Ligase Ligand: VH032 has been well-validated as an effective VHL ligand for PROTACs.[4][7] Its use simplifies the design process as its binding characteristics to VHL are known.
3. Linker (PEG1): The linker plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The length and composition of the linker can significantly impact the efficacy of the PROTAC. The PEG1 linker in this compound provides a short, flexible connection. Researchers may need to explore different linker lengths and compositions to optimize the degradation of their specific target protein.
Quantitative Data Summary
The following tables summarize key quantitative parameters for VH032 and provide a template for researchers to populate with their own experimental data for their newly synthesized PROTAC.
Table 1: Properties of the VHL Ligand Building Block
| Compound | Description | Molecular Weight ( g/mol ) | Purity | CAS Number |
| This compound | VHL ligand with a PEG1 linker and a terminal carboxylic acid for conjugation. | 574.69 | ≥95% (HPLC) | 2172820-07-2 |
Table 2: Binding Affinity of VH032 to VHL
| Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| VH032 | VHL | 185 nM[6] | Not Specified |
Table 3: Template for Experimental Data of a Newly Synthesized PROTAC
| Parameter | Description | Experimental Value | Assay Method |
| Binding Affinity (Target) | Binding affinity of the PROTAC to the target protein. | Fluorescence Polarization, SPR, ITC | |
| Binding Affinity (VHL) | Binding affinity of the PROTAC to the VHL E3 ligase. | Fluorescence Polarization, SPR, ITC | |
| Ternary Complex Formation | Evidence of the formation of the POI-PROTAC-VHL complex. | Co-IP, NanoBRET, TR-FRET | |
| DC50 | Concentration of the PROTAC that results in 50% degradation of the target protein.[1] | Western Blot, In-Cell Western | |
| Dmax | Maximum percentage of protein degradation achieved.[1] | Western Blot, In-Cell Western | |
| Degradation Rate (t1/2) | Time required for 50% of the target protein to be degraded. | Time-course Western Blot | |
| Cellular Permeability (Pe) | Rate of passive diffusion across a cell membrane. | PAMPA, Caco-2 assay | |
| Selectivity | Degradation of the target protein versus other cellular proteins. | Proteomics (MS-based) |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the general steps for coupling this compound to an amine-containing target protein ligand.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Dissolve this compound in anhydrous DMF.
-
Add the amide coupling reagents (e.g., 1.1 equivalents of HATU).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine-containing target protein ligand (1.0 equivalent) to the reaction mixture.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Development.
Caption: PROTAC Targeting the PI3K/AKT/mTOR Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC | シグナル伝達経路 | TargetMol [targetmol.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
Application Notes and Protocols for VH032 amide-PEG1-acid in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 amide-PEG1-acid is a functionalized building block crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). This molecule incorporates the well-characterized VH032 ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a single polyethylene glycol (PEG1) linker to a terminal carboxylic acid. This acid moiety serves as a convenient attachment point for a ligand that binds to a specific target protein, enabling the creation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
These application notes provide a comprehensive guide to utilizing PROTACs synthesized from this compound in various cell-based degradation assays. The protocols detailed below will enable researchers to quantify target protein degradation, confirm the mechanism of action, and assess the functional consequences of target protein knockdown.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is primarily determined by its ability to induce potent and efficient degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations.
While specific degradation data for a PROTAC explicitly synthesized using this compound is not yet publicly available in the searched literature, the following table presents representative data for VH032-based PROTACs targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins, which are common targets in PROTAC development. This data, from a study on BET degraders with varying linkers, serves as a valuable reference for expected potencies.[1]
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| Compound A | BRD4 | VH032 | PEG-based | AML cells | 10 - 50 | > 90 |
| Compound B | BRD2 | VH032 | PEG-based | AML cells | 50 - 100 | > 85 |
| Compound C | BRD3 | VH032 | PEG-based | AML cells | 50 - 100 | > 85 |
Note: The performance of a PROTAC is highly dependent on the target protein, the specific ligand used, the linker length and composition, and the cell line. The data above should be considered as a general guide.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
PROTAC Mechanism of Action
References
Application Notes and Protocols for Utilizing VH032 Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design due to its broad tissue expression and well-characterized binders.[3] The VH032 ligand is a potent and well-characterized binder of VHL, making it a valuable component for the construction of VHL-recruiting PROTACs.[4]
This document provides detailed experimental protocols for the synthesis, characterization, and cellular evaluation of PROTACs incorporating the VH032 linker. These protocols are intended to serve as a guide for researchers in the field of targeted protein degradation.
PROTAC Mechanism of Action
A PROTAC functions by forming a ternary complex between the target protein and an E3 ubiquitin ligase.[5][6] This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Mechanism of action of a VH032-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a VH032-based PROTAC (e.g., BRD4 Degrader)
This protocol describes a general method for synthesizing a PROTAC by coupling a VH032-linker moiety to a ligand for the target protein, using the well-known BRD4 inhibitor JQ1 as an example.[5]
Materials:
-
VH032-amine or VH032-OH (commercially available)
-
A suitable linker with terminal functional groups (e.g., a PEG linker with a carboxylic acid and an azide)
-
JQ1 with a corresponding functional group for conjugation (e.g., an alkyne)
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation)
-
Copper catalyst (e.g., CuSO4, sodium ascorbate for click chemistry)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Amide Coupling of Linker to VH032:
-
Dissolve VH032-amine and the carboxylic acid-terminated linker in DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the VH032-linker conjugate by column chromatography.
-
-
Click Chemistry for PROTAC Finalization:
-
Dissolve the VH032-linker-azide conjugate and alkyne-modified JQ1 in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add CuSO4 and sodium ascorbate to catalyze the cycloaddition.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Caption: General workflow for the synthesis of a VH032-based PROTAC.
Protocol 2: Cell-Based Protein Degradation Assay (Western Blot)
This protocol details the assessment of target protein degradation in cells treated with a VH032-based PROTAC using Western blotting.[7][8]
Materials:
-
Cell line expressing the target protein (e.g., MCF-7 for ERα, 22Rv1 for BRD4)
-
Cell culture medium and supplements
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
-
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol describes how to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[5]
Materials:
-
Cell line expressing the target protein
-
VH032-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (VHL) or the target protein
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex) for a few hours.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against VHL (or the POI).
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using antibodies against both the POI and VHL to confirm their co-precipitation.
-
Data Presentation
The efficacy of VH032-based PROTACs is typically quantified by their DC50 and Dmax values. The binding affinities of the PROTAC for the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are also crucial parameters.
Table 1: Degradation Potency of Representative VH032-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | 22Rv1 | ~10.4 | >95 | [1] |
| ARV-771 | BET proteins | CRPC cells | <1 | >95 | [9] |
| PROTAC 1 | SMARCA2/4 | - | - | Partial | [10] |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42.23-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6 | [11] |
| BETd-260 | BET proteins | OS cell lines | 1.1-1.8 | >90 | [12] |
Table 2: Binding Affinities and Cooperativity
| PROTAC | Binds to | Kd (nM) | Assay | Cooperativity (α) | Reference |
| VH032 | VHL | 185 | - | - | [4] |
| VH101 | VHL | 44 | SPR | - | [4] |
| MZ1 | VHL-BRD4BD2 | - | - | >1 | |
| SIM1 | VHL-BET | - | AlphaLISA | 3.5 |
Signaling Pathway Visualization
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of BRD4, a key transcriptional regulator, leads to the downregulation of oncogenes like c-Myc.
Caption: Downstream effects of BRD4 degradation by a VH032-PROTAC.
References
- 1. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy PROTAC BTK Degrader-6 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VH032 amide-PEG1-acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 amide-PEG1-acid is a functionalized building block crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This molecule incorporates the high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032, connected to a short polyethylene glycol (PEG1) linker terminating in a carboxylic acid. This design allows for the covalent attachment of a ligand for a specific protein of interest (POI), creating a heterobifunctional PROTAC.
The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. This event-driven mechanism offers significant advantages over traditional occupancy-based inhibitors, including the potential to target "undruggable" proteins and overcome resistance mechanisms.
These application notes provide a comprehensive guide to utilizing this compound for the development and characterization of novel PROTACs.
Mechanism of Action: PROTAC-Induced Protein Ubiquitination
The core function of a PROTAC synthesized from this compound is to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein.
Caption: PROTAC-induced protein degradation pathway.
Data Presentation
While specific quantitative data for PROTACs utilizing the precise this compound linker is not extensively available in publicly accessible literature, the following table presents representative data for VH032-based PROTACs with short PEG linkers targeting various proteins. This data is intended to provide a general understanding of the potency that can be achieved.
| Target Protein | Cell Line | Linker Type | DC50 (nM) | Dmax (%) | Publication |
| BRD4 | 22Rv1 | Amide-PEG | ~31-125 | >90 | --INVALID-LINK-- |
| EGFR | HCC827 | PEG | 11.7 | 98.9 | --INVALID-LINK-- |
| BTK | Ramos | PEG | < 37.4 | > 80 | --INVALID-LINK-- |
Note: DC50 (Degradation Concentration 50) is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. The exact potency of a PROTAC is highly dependent on the specific target ligand, linker length and composition, and the cell line used.
Experimental Protocols
The following are detailed protocols for key experiments to characterize PROTACs synthesized using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a standard amide coupling reaction to conjugate a POI ligand containing a primary or secondary amine to the carboxylic acid of this compound.
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
POI ligand with a free amine group
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the POI ligand-amine (1-1.2 equivalents) to the solution.
-
Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Quantifying Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
Caption: Western blot workflow for PROTAC evaluation.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm that the PROTAC induces the formation of a ternary complex between the POI and the VHL E3 ligase.
Caption: Co-immunoprecipitation workflow for ternary complex detection.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing cell lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-POI)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective and a vehicle control. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC to prevent degradation of the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the VHL E3 ligase (or the POI) or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe the membrane with antibodies against both the POI and VHL to detect the co-immunoprecipitated proteins. A band for the POI in the sample immunoprecipitated with the VHL antibody (and vice versa) indicates the formation of the ternary complex.
Signaling Pathways and Applications
PROTACs constructed using this compound can be designed to target a wide range of proteins implicated in various diseases, particularly cancer. By degrading key signaling proteins, these PROTACs can effectively modulate entire signaling pathways.
Caption: Targeting key cancer signaling pathways with VH032-based PROTACs.
Potential Target Proteins and Associated Pathways:
-
Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4): Degradation of BRD4 leads to the downregulation of oncogenes like c-Myc, impacting cell proliferation and survival. This is a key pathway in various hematological malignancies and solid tumors.
-
Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Its degradation can be an effective therapeutic strategy for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
-
Androgen Receptor (AR): AR signaling is a primary driver of prostate cancer. Degrading AR can overcome resistance to traditional AR antagonists.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers. PROTAC-mediated degradation can be effective against both wild-type and mutant forms of EGFR.
By providing a versatile platform for the synthesis of potent and selective protein degraders, this compound is a valuable tool for researchers and drug developers aiming to harness the power of targeted protein degradation for therapeutic intervention.
Application Notes and Protocols for VH032-Based PROTACs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of VH032-based Proteolysis Targeting Chimeras (PROTACs) in cancer research. VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular ubiquitin-proteasome system. By incorporating VH032 into a heterobifunctional PROTAC molecule, researchers can effectively hijack the VHL E3 ligase to induce the targeted degradation of specific oncoproteins, offering a novel and powerful therapeutic strategy against various cancers.
Introduction to VH032-Based PROTACs
PROTACs are chimeric molecules composed of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. VH032-based PROTACs specifically engage the VHL E3 ligase. This ternary complex formation between the POI, the PROTAC, and VHL facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins, providing a significant advantage over traditional occupancy-based inhibitors.
A key application of VH032-based PROTACs is in overcoming the limitations of conventional cancer therapies. For instance, targeting anti-apoptotic proteins like B-cell lymphoma-extra large (BCL-XL) with small molecule inhibitors can lead to on-target toxicities, such as thrombocytopenia, due to the dependence of platelets on BCL-XL for survival. As VHL is poorly expressed in platelets, VH032-based PROTACs can selectively degrade BCL-XL in cancer cells while sparing platelets, thereby widening the therapeutic window.[1]
Key Applications in Cancer Research
VH032-based PROTACs have demonstrated significant potential in targeting a range of oncoproteins implicated in cancer progression and resistance.
Targeting BCL-XL in Hematological Malignancies and Solid Tumors
The anti-apoptotic protein BCL-XL is a well-validated cancer target, and its overexpression is associated with tumor progression and resistance to chemotherapy.[2] VH032-based PROTACs have been successfully developed to degrade BCL-XL, leading to apoptosis in cancer cells.
-
DT2216 , a notable example, is a BCL-XL-targeting PROTAC that utilizes VH032. It has shown potent antitumor activity in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL) and other cancers.[3] Clinical trials are currently underway to evaluate the safety and efficacy of DT2216 in patients with relapsed/refractory solid tumors and hematological malignancies.
Targeting Oncogenic KRAS Mutants
Mutations in the KRAS oncogene are prevalent in many aggressive cancers, including pancreatic, lung, and colorectal cancers. The development of effective KRAS inhibitors has been challenging, rendering it a historically "undruggable" target. VH032-based PROTACs offer a promising strategy to degrade specific KRAS mutants, such as KRAS G12C.
-
Researchers have developed VH032-based PROTACs that can effectively degrade KRAS G12C, leading to the suppression of downstream signaling pathways and inhibition of cancer cell growth.[4][5][6][7] These degraders represent a significant advancement in the pursuit of effective therapies for KRAS-mutant cancers.
Quantitative Data Summary
The following tables summarize the quantitative data for representative VH032-based PROTACs targeting BCL-XL and KRAS G12C.
Table 1: In Vitro Activity of BCL-XL-Targeting VH032-Based PROTACs
| PROTAC | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | EC₅₀ (nM) | Reference |
| DT2216 | BCL-XL | MOLT-4 (T-ALL) | <10 | >90 | 16.09 | [8] |
| XZ739 | BCL-XL | MOLT-4 (T-ALL) | ~10 | >90 | ~20-fold more potent than ABT-263 | [9] |
Table 2: In Vitro Activity of KRAS G12C-Targeting VH032-Based PROTACs
| PROTAC | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |
| YN14 | KRAS G12C | MIA PaCa-2 | <100 | >95 | <100 | [4] |
| LC-2 | KRAS G12C | MIA PaCa-2 | 250-760 | Not specified | Not specified | [7] |
| YF135 | KRAS G12C | H358 | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol details the steps to assess the degradation of a target protein induced by a VH032-based PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4 for BCL-XL, MIA PaCa-2 for KRAS G12C)
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the VH032-based PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol measures the effect of PROTAC-induced protein degradation on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the VH032-based PROTAC for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.
-
-
MTT/MTS Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 3-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC₅₀ value (the concentration of the PROTAC that causes 50% inhibition of cell viability).
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol confirms that the PROTAC induces the ubiquitination of the target protein.
Materials:
-
Cancer cell line of interest
-
VH032-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the VH032-based PROTAC and a proteasome inhibitor.
-
Lyse the cells as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with the antibody against the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads and perform SDS-PAGE and western blotting as described previously.
-
Use an anti-ubiquitin antibody to detect the ubiquitinated target protein. A smear of high-molecular-weight bands will indicate polyubiquitination.
-
Visualizations
Signaling Pathways
Caption: BCL-XL signaling pathway and the mechanism of VH032-based PROTACs.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 7. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Bcl-xl modulators and how do they work? [synapse.patsnap.com]
- 9. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Application Notes: Utilizing VH032 amide-PEG1-acid for Developing Neurodegenerative Disease-Targeted PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of misfolded and aggregated proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2] These protein aggregates, such as tau, α-synuclein, and mutant huntingtin (mHtt), are often considered "undruggable" by traditional small molecule inhibitors.[1][3] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to address this challenge by inducing the targeted degradation of these pathogenic proteins.[3][4][5]
VH032 amide-PEG1-acid is a key building block for the synthesis of PROTACs. It is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, incorporating the VH032 moiety, a flexible PEG1 linker, and a terminal carboxylic acid for conjugation to a target protein ligand.[6][7] PROTACs synthesized using this building block can recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the development of PROTACs targeting neurodegenerative diseases.
Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] PROTACs synthesized with this compound operate through the ubiquitin-proteasome system (UPS). The VH032 component binds to the VHL E3 ligase, while the other end of the PROTAC binds to the neurodegenerative target protein (e.g., aggregated tau). This brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin molecules to the target. Polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[3][4]
Potential Neurodegenerative Disease Targets
Several key proteins implicated in neurodegenerative diseases are potential targets for PROTAC-mediated degradation using VH032-based constructs.
| Target Protein | Associated Disease(s) | Rationale for Targeted Degradation |
| Tau | Alzheimer's Disease, Frontotemporal Dementia, Progressive Supranuclear Palsy | Hyperphosphorylated and aggregated tau forms neurofibrillary tangles (NFTs), which are a hallmark of these tauopathies.[8][9] Removing toxic tau species is a primary therapeutic goal. |
| α-Synuclein | Parkinson's Disease, Dementia with Lewy Bodies, Multiple System Atrophy | Aggregated α-synuclein forms Lewy bodies and Lewy neurites, leading to neuronal dysfunction and death in synucleinopathies.[4][10] |
| Mutant Huntingtin (mHtt) | Huntington's Disease | The expanded polyglutamine tract in the huntingtin protein causes it to misfold and aggregate, leading to neuronal toxicity.[5][11] |
| TDP-43 | Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia | Cytoplasmic aggregation of TDP-43 is a key pathological feature in the majority of ALS cases. |
Representative Quantitative Data
The following table summarizes representative data for a hypothetical PROTAC, NeuroPROTAC-VHL-1 , synthesized from this compound and a tau-binding ligand. These values are based on typical data from published studies on similar PROTACs.
| Parameter | Value | Assay |
| Binding Affinity (Kd) to VHL | 185 nM | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (Kd) to Tau | 95 nM | Surface Plasmon Resonance (SPR) |
| DC50 (Tau Degradation) | 50 nM | Western Blot in SH-SY5Y cells |
| Dmax (Tau Degradation) | >90% | Western Blot in SH-SY5Y cells |
| Cellular Permeability (Papp) | 5 x 10-6 cm/s | PAMPA Assay |
Experimental Protocols
Synthesis of a Neurodegenerative Target-Specific PROTAC
This protocol describes a general method for conjugating this compound to a target protein ligand containing a primary amine, using standard amide bond formation chemistry.
Materials:
-
This compound
-
Amine-functionalized target protein ligand (e.g., a tau binder)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine-functionalized target protein ligand (1.1 eq), DIPEA (3.0 eq), and PyBOP (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Western Blot Protocol for Measuring Protein Degradation
This protocol is for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.[12][13]
Materials:
-
Cell line expressing the target protein (e.g., SH-SY5Y cells for tau)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with ECL substrate and detect the signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.[14][15]
Materials:
-
Recombinant His-tagged target protein
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex
-
E1 and E2 ubiquitin-conjugating enzymes
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination buffer
-
Anti-target protein antibody
-
Anti-ubiquitin antibody
-
Protein A/G magnetic beads
Procedure:
-
Set up the ubiquitination reaction by combining the recombinant proteins (target protein, VBC, E1, E2, ubiquitin), ATP, and ubiquitination buffer in a microcentrifuge tube.
-
Add the PROTAC at the desired concentration (e.g., 1 µM). Include a no-PROTAC control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the reaction products by Western blot using an anti-target protein antibody to observe higher molecular weight bands corresponding to ubiquitinated protein.
-
Alternatively, perform an immunoprecipitation of the target protein and then blot with an anti-ubiquitin antibody to confirm ubiquitination.
Experimental and Logical Workflows
The following diagrams illustrate the overall experimental workflow for evaluating a novel PROTAC and the logical relationship between the components of the PROTAC system.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice [frontiersin.org]
- 3. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 5. Huntingtin Ubiquitination Mechanisms and Novel Possible Therapies to Decrease the Toxic Effects of Mutated Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. VH 032 amide-PEG1-acid | CAS 2172820-07-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 8. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugation of VH032 amide-PEG1-acid to Small Molecule Inhibitors for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4]
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly exploited E3 ligase in PROTAC design.[5][6] The building block, VH032 amide-PEG1-acid , provides a readily functionalized VHL ligand with a single polyethylene glycol (PEG) unit linker terminating in a carboxylic acid. This allows for a straightforward amide bond formation with an amine-functionalized small molecule inhibitor of a POI, creating a novel PROTAC for targeted protein degradation.
These application notes provide detailed protocols for the conjugation of this compound to small molecule inhibitors and the subsequent characterization of the resulting PROTAC's biological activity.
Signaling Pathway of VH032-based PROTACs
VH032-based PROTACs work by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC first binds to both the VHL E3 ligase via its VH032 moiety and the target protein (POI) through the conjugated small molecule inhibitor. This binding event forms a ternary complex (POI-PROTAC-VHL). Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to induce the degradation of another POI molecule.[3][4]
Experimental Protocols
Protocol 1: Amide Coupling of this compound to an Amine-Containing Small Molecule Inhibitor
This protocol describes a standard method for forming an amide bond between the carboxylic acid of this compound and a primary or secondary amine on the small molecule inhibitor using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine-containing small molecule inhibitor
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
In a clean, dry vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine-containing small molecule inhibitor (1 to 1.2 equivalents) to the solution.
-
Add HATU (1.2 to 1.5 equivalents) to the reaction mixture.
-
Add DIPEA or TEA (2 to 3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC conjugate.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.[7]
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details how to assess the degradation of a target protein in cells treated with a VH032-based PROTAC.[8]
Materials:
-
Cell line expressing the protein of interest
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.[9]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.[9]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
-
Protocol 3: NanoBRET™ Target Engagement and Ternary Complex Formation Assays
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful technique to measure target engagement and ternary complex formation in live cells.[10][11]
A. Target Engagement Assay:
This assay determines if the PROTAC can bind to the VHL E3 ligase in a cellular context.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-VHL fusion protein
-
Fluorescent tracer for VHL
-
VH032-based PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-VHL plasmid.
-
Plate the transfected cells in 96-well plates.
-
Add the fluorescent tracer and varying concentrations of the PROTAC to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals.
-
Calculate the NanoBRET™ ratio and plot the data to determine the IC50 value for target engagement.
B. Ternary Complex Formation Assay:
This assay measures the formation of the POI-PROTAC-VHL complex in live cells.[11]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-POI fusion protein
-
Plasmid encoding HaloTag®-VHL fusion protein
-
HaloTag® NanoBRET™ 618 Ligand
-
VH032-based PROTAC
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-VHL plasmids.
-
Plate the transfected cells in 96-well plates and label with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with varying concentrations of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor and acceptor emissions and calculate the NanoBRET™ ratio.
-
A bell-shaped dose-response curve is indicative of ternary complex formation.
Protocol 4: Fluorescence Polarization (FP) Assay for Binding Affinity
This FP assay is a competitive binding experiment to determine the affinity of the VH032-based PROTAC for the VHL E3 ligase complex (VCB: VHL, Elongin C, and Elongin B).[12]
Materials:
-
Purified VCB protein complex
-
FAM-labeled HIF-1α peptide (fluorescent probe)
-
VH032-based PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the VCB complex and the FAM-labeled HIF-1α peptide in the assay buffer.
-
Prepare serial dilutions of the VH032-based PROTAC.
-
In a 384-well plate, add the VCB/probe mixture to each well.
-
Add the serially diluted PROTAC to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well.
-
Plot the FP values against the PROTAC concentration and fit the data to a suitable binding model to determine the Ki or IC50 value.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for VH032 and related PROTACs.
Table 1: Binding Affinity of VHL Ligands
| Compound | Assay | Target | Binding Affinity | Reference |
| VH032 | - | VHL E3 Ligase | Kd = 185 nM | [5] |
| VH298 | FP | VCB | Kd = 80 nM | [14] |
| MZ1 | FP | VCB | Kd = 66 nM | [15] |
| BODIPY FL VH032 | TR-FRET | GST-VCB | Kd ≈ 3.0 nM | [14] |
| BODIPY FL VH032 | FP | VCB | Kd = 100.8 nM | [14] |
Table 2: Permeability of VH032-based PROTACs
| Compound | Linker | Target Ligand | PAMPA Permeability (Pe x 10-6 cm/s) | Reference |
| 4 | 3-unit PEG | Phenylacetamide | 8.6 | [16] |
| 6 | 3-unit PEG | Phenylacetamide | 0.2 | [16] |
| 7 | - | Bromodomain | 0.6 | [16] |
| 8 | - | Bromodomain | - | [16] |
| 9 | - | Bromodomain | 0.006 | [16] |
| 14 | - | - | <0.002 | [16] |
| 17 | Alkyl | - | 0.002 | [16] |
Table 3: Cellular Activity of VHL Ligands
| Compound | Assay | IC50 | Ki | Reference |
| VH032 | FP | 352.2 nM | 142.1 nM | [14] |
| VH298 | FP | 288.2 nM | 110.4 nM | [14] |
| MZ1 | FP | 226.2 nM | 79.7 nM | [14] |
| VH032 phenol | FP | 212.5 nM | 77.9 nM | [14] |
| VH032-PEG4-amine | FP | 430.8 nM | 181.0 nM | [14] |
Conclusion
The use of this compound as a building block provides a streamlined approach to the synthesis of potent and selective PROTACs. The protocols outlined in these application notes offer a comprehensive guide for researchers to conjugate this VHL ligand to their small molecule inhibitors of interest and to thoroughly characterize the resulting PROTACs. By systematically evaluating the binding, permeability, and degradation activity, researchers can accelerate the development of novel targeted protein degraders for various therapeutic applications.
References
- 1. portlandpress.com [portlandpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 7. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VH032 Amide-PEG1-Acid Conjugation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VH032 amide-PEG1-acid conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Issue 1: Low or No Conjugation Product
Possible Causes and Solutions
-
Suboptimal Reaction pH: The two-step EDC/NHS chemistry is highly pH-dependent.
-
Activation Step (Carboxyl Activation): The activation of the carboxylic acid on this compound with EDC is most efficient at a pH of 4.5-6.0.
-
Conjugation Step (Amine Coupling): The reaction of the NHS-activated PEG with primary amines is favored at a pH of 7.0-8.5.
-
Solution: Ensure the use of appropriate buffers for each step. A two-step reaction with pH adjustment between the activation and conjugation steps can be beneficial.
-
-
Hydrolysis of NHS Ester: The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions.
-
Solution: Perform the conjugation step immediately after the activation of this compound. Avoid delays between the activation and coupling steps.
-
-
Presence of Primary Amines in Buffers: Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the activated PEG linker, significantly reducing conjugation efficiency.
-
Solution: Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or 2-(N-morpholino)ethanesulfonic acid (MES) for the reaction.
-
-
Degraded Reagents: EDC and NHS are moisture-sensitive and can degrade over time.
-
Solution: Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation. Prepare stock solutions of EDC and NHS immediately before use.
-
-
Inefficient Ternary Complex Formation (for PROTACs): In the context of PROTAC synthesis, even if the chemical conjugation is successful, the final product may not be active if it doesn't induce a stable ternary complex between the target protein and the E3 ligase.
-
Solution: While this is more of a downstream issue, it's crucial to consider during the design phase. The linker length and composition are critical for productive ternary complex formation.
-
Issue 2: Precipitation of Reactants or Product
Possible Causes and Solutions
-
Poor Solubility of this compound or Target Molecule: The starting materials may have limited solubility in the chosen reaction buffer.
-
Solution: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not cause precipitation of protein targets. For small molecule conjugations in organic solvents, ensure all components are soluble in the chosen solvent system.
-
-
High Degree of Conjugation: Excessive modification of a protein with the PEG linker can alter its physicochemical properties and lead to aggregation.
-
Solution: Reduce the molar excess of the activated VH0-amide-PEG1-acid. Perform titration experiments to find the optimal molar ratio of linker to the target molecule.
-
Issue 3: Undesirable Side Reactions or Impurities
Possible Causes and Solutions
-
Self-Conjugation/Polymerization: If the target molecule also contains a carboxyl group, EDC can activate it, leading to self-conjugation.
-
Solution: A two-step conjugation protocol is highly recommended. First, activate the this compound with EDC/NHS, then purify to remove excess EDC before adding the amine-containing target molecule.
-
-
Modification of Critical Residues: For protein targets, conjugation to primary amines in the active site or binding interface can lead to loss of function.
-
Solution: While EDC/NHS chemistry targets available primary amines, if loss of function is a concern, alternative conjugation strategies targeting other functional groups (e.g., thiols on cysteines) may need to be considered for the target molecule.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting molar ratios for the conjugation reaction?
A1: The optimal molar ratios should be determined empirically for each specific reaction. However, a good starting point for the activation step is a molar ratio of 1:2:2 for this compound:EDC:NHS. For the conjugation to a protein, a 10-20 fold molar excess of the activated linker over the protein is a common starting point. For small molecule conjugations, a ratio closer to 1:1.2 (amine-molecule:activated linker) is often used.
Q2: How should I prepare my reagents and buffers?
A2: Always use high-purity, anhydrous solvents (e.g., DMF, DCM, DMSO) when working with the reagents in non-aqueous conditions. For aqueous reactions, use amine-free buffers such as MES for the activation step (pH 4.5-6.0) and PBS for the conjugation step (pH 7.0-8.5). Prepare EDC and NHS solutions fresh for each experiment as they are susceptible to hydrolysis.
Q3: What is the "Hook Effect" and how can I troubleshoot it in the context of PROTACs?
A3: The "hook effect" is observed in PROTACs where at very high concentrations, the degradation efficiency decreases. This is thought to be due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to a productive ternary complex. To investigate this, perform a wide dose-response experiment. If you observe a bell-shaped degradation curve, the hook effect is likely occurring. The solution is to use the PROTAC at its optimal, lower concentration for maximal degradation.
Q4: How can I monitor the progress of my conjugation reaction?
A4: For both small molecule and protein conjugations, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique to monitor the reaction progress by observing the disappearance of the starting materials and the appearance of the desired product mass. For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the conjugated protein. High-Performance Liquid Chromatography (HPLC) can also be used to track the appearance of the product peak and the disappearance of reactant peaks.
Q5: What are the best methods for purifying the final conjugate?
A5: The purification method depends on the nature of the conjugate. For PROTACs and other small molecule conjugates, flash chromatography or preparative HPLC are commonly used. For protein conjugates, size exclusion chromatography (SEC) or dialysis can be effective in removing unreacted PEG linker and other small molecules.
Quantitative Data Summary
The following table provides illustrative starting molar ratios for this compound conjugation reactions. The optimal ratios for a specific application should be determined experimentally.
| Target Molecule Type | This compound (equivalents) | EDC (equivalents) | NHS (equivalents) | Amine-containing Molecule (equivalents) | Notes |
| Small Molecule | 1 | 1.2 - 2.0 | 1.2 - 2.0 | 1.0 - 1.5 | A slight excess of the amine-containing molecule can be used to drive the reaction to completion. |
| Protein (e.g., Antibody) | 10 - 20 | 20 - 40 | 20 - 40 | 1 | The ratios of EDC and NHS are relative to the this compound. A molar excess of the linker is used to achieve a desired degree of labeling. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Small Molecule
This protocol describes a general two-step procedure for the conjugation in an organic solvent.
Materials:
-
This compound
-
Amine-containing small molecule
-
EDC-HCl
-
NHS
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Inert gas (Nitrogen or Argon)
-
Purification system (Flash chromatography or preparative HPLC)
Procedure:
-
Reagent Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere to prevent moisture contamination.
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Conjugation to the Small Molecule:
-
In a separate flask, dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.
-
Add the small molecule solution to the activated this compound mixture.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the reaction mixture with an appropriate organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired conjugate.
-
Protocol 2: Characterization by LC-MS
This protocol provides a general method for analyzing the conjugation reaction mixture.
Materials:
-
Reaction sample
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
C18 HPLC column
-
LC-MS system
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in an appropriate solvent (e.g., 50:50 ACN:water).
-
LC Method:
-
Set the flow rate to 0.5 mL/min.
-
Use a gradient elution, for example:
-
0-2 min: 5% B
-
2-18 min: 5% to 95% B
-
18-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: 5% B
-
-
-
MS Method:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range appropriate for the expected masses of the starting materials and the product (e.g., m/z 200-2000).
-
-
Data Analysis: Analyze the chromatogram for peaks corresponding to the starting materials and the desired product. Confirm the identity of the peaks by their mass-to-charge ratio.
Visualizations
Caption: VHL/HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention by VH032.
Caption: Troubleshooting workflow for low or no yield in this compound conjugation reactions.
Technical Support Center: VH032 amide-PEG1-acid
Welcome to the technical support center for VH032 amide-PEG1-acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on improving the solubility of this PROTAC building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). The molecule consists of the VHL ligand VH032, a single polyethylene glycol (PEG1) unit as a linker, and a terminal carboxylic acid group, which allows for covalent conjugation to a target protein ligand.
Q2: What are the chemical properties of this compound?
A2: The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 574.69 g/mol | |
| Formula | C28H38N4O7S | |
| Purity | ≥95% (HPLC) | |
| CAS Number | 2172820-07-2 | |
| Storage | Store at -20°C |
Q3: Why is the solubility of PROTACs like this compound often a challenge?
A3: PROTACs are inherently large molecules, often with molecular weights exceeding 700 g/mol , which deviates from traditional small molecule drug properties.[1] VHL-targeting PROTACs, in particular, tend to have unfavorable physicochemical characteristics such as high total polar surface area (TPSA) and a high number of hydrogen bond donors, which can lead to poor aqueous solubility.[2] While the PEG linker in this compound is intended to improve hydrophilicity, solubility can still be a significant hurdle.[3][4]
Q4: What are the general advantages of PEGylation for molecules like VH032?
A4: PEGylation, the attachment of polyethylene glycol (PEG) chains, is a widely used strategy in pharmaceutical development to enhance the physicochemical properties of molecules.[3][4] The hydrophilic nature of PEG can improve the aqueous solubility of hydrophobic compounds.[4][5] Furthermore, PEGylation can increase a molecule's stability, extend its plasma half-life by reducing renal clearance, and decrease its immunogenicity.[3][4][5]
Troubleshooting Guide: Improving Solubility
This guide provides systematic steps to address solubility issues with this compound in your experiments.
Initial Solubility Assessment
A logical workflow for assessing and improving the solubility of this compound is presented below.
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Issue: this compound does not dissolve in my aqueous buffer.
Solution 1: pH Adjustment
The terminal carboxylic acid on this compound provides a handle for pH-dependent solubility.
-
Principle: The carboxyl group (-COOH) is protonated at low pH, making it less soluble in aqueous media. By increasing the pH, the carboxyl group deprotonates to a carboxylate (-COO-), which is more polar and thus more soluble in water.
-
Recommendation: Prepare your stock solution in a slightly basic buffer (e.g., pH 7.5-8.5). You can also prepare a concentrated stock in an organic solvent and then dilute it into your final aqueous buffer, the pH of which can be adjusted.
Solution 2: Use of Co-solvents
For many research applications, the use of a water-miscible organic co-solvent is an effective and common practice.
-
Principle: Co-solvents can reduce the polarity of the solvent system, thereby improving the solubility of less polar compounds.
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent. The related compound VH032 is soluble in DMSO at 90 mg/mL.[6]
-
Dimethylformamide (DMF)
-
Ethanol
-
-
Caution: Be mindful of the final concentration of the organic solvent in your cellular or biochemical assays, as high concentrations can be toxic or interfere with the experiment. It is recommended to keep the final concentration of DMSO or DMF below 0.5%.
Solution 3: Addition of Surfactants
Surfactants can aid in the solubilization of hydrophobic molecules in aqueous solutions.
-
Principle: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Recommended Surfactants:
-
Tween® 80
-
Pluronic® F-68
-
-
Note: The concentration of the surfactant should be optimized to be above its critical micelle concentration (CMC) but below a level that could disrupt cell membranes or protein structures in your assay.
Solution 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.
-
Principle: The hydrophobic inner cavity of the cyclodextrin can encapsulate the nonpolar parts of this compound, while the hydrophilic exterior remains in contact with water, thereby increasing its solubility.[7]
-
Commonly Used Cyclodextrins:
-
β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 574.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound (e.g., 1 mg) in a microcentrifuge tube.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 574.69 g/mol ) * 1,000,000 / 10 mM
-
For 1 mg: (1 / 574.69) * 100,000 = 174.0 µL of DMSO.
-
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[6]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: pH Adjustment for Improved Aqueous Solubility
This protocol outlines how to test the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5)
-
Vortex mixer
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Dispensing: Add an excess amount of this compound to separate tubes, each containing one of the buffers of a specific pH.
-
Equilibration: Vortex the tubes and allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure saturation.
-
Separation: Centrifuge the tubes at high speed to pellet the undissolved compound.
-
Quantification: Carefully take a sample of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry (if a chromophore is present and the extinction coefficient is known) or HPLC.
-
Analysis: Plot the measured solubility against the pH of the buffer to determine the optimal pH for dissolution.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key factors influencing the solubility of this compound.
Caption: Factors influencing the aqueous solubility of this compound.
References
- 1. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 7. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Overcoming the Hook Effect with VH032-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals utilizing VH032-based Proteolysis Targeting Chimeras (PROTACs). It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of the "hook effect" and other potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of VH032-based PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the amount of the PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or hooked dose-response curve, which can lead to the misinterpretation of the PROTAC's potency and efficacy.[1][3]
Q2: What is the underlying cause of the hook effect with VH032-based PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][4] A VH032-based PROTAC functions by forming a productive ternary complex, bringing together the target protein and the von Hippel-Lindau (VHL) E3 ligase.[5][6] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the VHL E3 ligase, forming "Target-PROTAC" or "VHL-PROTAC" binary complexes.[1] These binary complexes are unable to facilitate the ubiquitination and subsequent degradation of the target protein, thus competitively inhibiting the formation of the productive ternary complex.[1][4]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration range does the hook effect typically appear for VH032-based PROTACs?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, and cell line used.[7] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[3] It is crucial to perform a broad dose-response curve, spanning from picomolar to high micromolar ranges, to identify the optimal degradation window and the onset of the hook effect.[3]
Troubleshooting Guides
Problem 1: My dose-response curve for a VH032-based PROTAC shows a bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the hook effect.[1]
-
Troubleshooting Steps:
-
Confirm with a Wider Dose-Response: Repeat the experiment using a broader and more granular range of PROTAC concentrations to fully characterize the bell-shaped curve.[8]
-
Identify Optimal Concentration: Determine the concentration that achieves the maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments.[1]
-
Enhance Ternary Complex Stability: If possible, consider redesigning the PROTAC to enhance positive cooperativity between the target protein and VHL, which can help stabilize the ternary complex and mitigate the hook effect.[3][9]
-
Problem 2: My VH032-based PROTAC shows weak or no degradation of the target protein.
-
Likely Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[8] Consider using cellular thermal shift assays (CETSA) or NanoBRET to confirm intracellular target engagement.[8] Modifications to the linker to improve physicochemical properties may be necessary.[8] |
| Low E3 Ligase Expression | Ensure the cell line used expresses sufficient levels of VHL E3 ligase. This can be verified by Western blot or qPCR.[10] |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bringing the target and VHL together.[10] Use co-immunoprecipitation (Co-IP) or biophysical assays like TR-FRET or SPR to assess ternary complex formation.[8][11] |
| Unproductive Ternary Complex Geometry | Even if a ternary complex forms, its spatial arrangement might not be suitable for ubiquitination.[8] An in-cell ubiquitination assay can determine if the target is being ubiquitinated. Linker optimization may be required to achieve a productive conformation.[8] |
| Rapid Protein Synthesis | The rate of new protein synthesis may be counteracting the degradation. Perform a time-course experiment to find the optimal degradation window.[11] |
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol quantifies the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a range of VH032-based PROTAC concentrations for a predetermined time (e.g., 2-24 hours).[11] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.[11]
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the formation of the Target-PROTAC-VHL ternary complex within the cell.
-
Cell Treatment: Treat cells with the VH032-based PROTAC at a concentration known to be effective (and a higher, hook-effect concentration as a comparison). Include a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.[1]
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) overnight. Add protein A/G beads to capture the antibody-antigen complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the VHL E3 ligase. An increased signal for VHL in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[1]
Quantitative Data Summary
Table 1: Key Parameters for Characterizing VH032-Based PROTAC Efficacy
| Parameter | Description | Typical Unit | Importance |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | nM or µM | A measure of the PROTAC's potency. A lower DC50 indicates higher potency.[3] |
| Dmax | The maximum percentage of target protein degradation achieved. | % | Indicates the efficacy of the PROTAC.[3] |
| KD (binary) | The dissociation constant for the binding of the PROTAC to the target protein or the E3 ligase alone. | nM or µM | Helps to understand the individual binding affinities that contribute to ternary complex formation.[9] |
| α (Cooperativity) | A measure of how the binding of the PROTAC to one protein affects its affinity for the other. α > 1 indicates positive cooperativity, which is favorable. | Dimensionless | High positive cooperativity can help overcome the hook effect by stabilizing the ternary complex.[9][12] |
Visualizations
Caption: Mechanism of action for a VH032-based PROTAC leading to target protein degradation.
Caption: Formation of non-productive binary complexes leading to the hook effect.
Caption: A logical workflow for troubleshooting the hook effect in PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for VH032-Amide-PEG-Acid PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of linker length for PROTACs utilizing the VH032 E3 ligase ligand connected to a warhead via an amide-PEG-acid linker.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a VH032-based PROTAC?
A PROTAC, or Proteolysis Targeting Chimera, is a heterobifunctional molecule designed to eliminate specific unwanted proteins. It consists of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (in this case, VH032 for the von Hippel-Lindau E3 ligase), and a linker that connects these two components. The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome. The length and composition of the linker are critical parameters that dictate the efficacy of a PROTAC. An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Q2: How does the PEG linker length in a VH032 amide-PEG-acid PROTAC typically affect its degradation efficiency?
The length of the polyethylene glycol (PEG) linker has a profound impact on the degradation efficiency, often characterized by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation).
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein and the VHL E3 ligase.
-
Too long: Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex, where the two proteins are not oriented correctly for efficient ubiquitination. An excessively long linker can also have a higher entropic penalty upon binding.
-
Optimal length: There is typically an optimal linker length that maximizes the stability and productive conformation of the ternary complex, leading to the most potent degradation. This optimal length is highly dependent on the specific target protein and the warhead being used. For many systems, a PEG linker of 2 to 6 units is a good starting point for optimization.
Q3: What is the "hook effect" and how can linker optimization mitigate it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable than the binary complexes and thus mitigating the hook effect.
Q4: How does the amide-PEG-acid linker influence the physicochemical properties of the PROTAC, such as solubility and cell permeability?
The linker significantly contributes to the overall physicochemical properties of the PROTAC molecule.
-
Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.
-
Cell Permeability: Despite their hydrophilicity, increasing the number of PEG units can negatively impact passive cell permeability due to an increase in molecular weight and polar surface area. Optimizing the linker length is a balance between maintaining sufficient solubility and achieving adequate cell permeability to reach the intracellular target. The amide bonds in the linker can also affect permeability.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of VH032 amide-PEG-acid PROTACs.
Problem 1: My PROTAC binds to the target protein and VHL in binary assays but does not induce degradation in cells.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may be too short or too long to facilitate the formation of a productive ternary complex. Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG3, PEG4) to identify the optimal length. |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations. Solution: Perform a cell permeability assay (e.g., PAMPA). If permeability is low, consider synthesizing PROTACs with shorter PEG linkers or modifying the linker to improve its lipophilicity. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme. Solution: This is a complex issue that may require redesigning the linker to alter the relative orientation of the two proteins. Computational modeling of the ternary complex can be a useful tool here. |
| Efflux by Cellular Transporters | The PROTAC may be actively transported out of the cell. Solution: Conduct a Caco-2 permeability assay, which can provide information on active transport and efflux. |
Problem 2: I am observing a very strong "hook effect," with a narrow concentration window for optimal degradation.
| Potential Cause | Troubleshooting Steps |
| Low Cooperativity of Ternary Complex Formation | The ternary complex is not significantly more stable than the binary complexes. Solution: A different linker length may promote more favorable protein-protein interactions within the ternary complex, leading to higher cooperativity. Systematically screen different PEG linker lengths. |
| High Concentrations of PROTAC | The concentrations being used are too high, favoring binary complex formation. Solution: Perform a more detailed dose-response curve with a wider range of concentrations, especially in the lower nanomolar range, to accurately determine the optimal concentration for degradation. |
Data Presentation
The following table provides representative data illustrating the effect of PEG linker length on the degradation potency and cell permeability of a hypothetical VH032-based PROTAC. Note: This data is illustrative and the optimal linker length will vary for different target proteins.
| PROTAC | Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| Compound 1 | Amide-PEG1-Acid | 500 | 75 | 5.2 |
| Compound 2 | Amide-PEG2-Acid | 150 | 90 | 3.8 |
| Compound 3 | Amide-PEG3-Acid | 50 | 95 | 2.5 |
| Compound 4 | Amide-PEG4-Acid | 100 | 92 | 1.5 |
| Compound 5 | Amide-PEG5-Acid | 300 | 80 | 0.8 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol describes the quantification of target protein degradation in cells treated with PROTACs.
Materials:
-
Cell culture reagents
-
VH032 amide-PEGn-acid PROTACs
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTACs and a vehicle-only control. Incubate for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of PROTACs.
Materials:
-
PAMPA plates (e.g., 96-well format with a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
UV-Vis plate reader
Methodology:
-
Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Coat Filter Plate: Add the artificial membrane solution to the filter of the donor plate and allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the PROTAC stock solutions in PBS to the final desired concentration.
-
Start the Assay: Add the donor solutions to the coated filter plate and then place the filter plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) without shaking.
-
Measure Concentrations: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Visualizations
Technical Support Center: Enhancing Cell Permeability of VH032-Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of VH032-containing PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for VH032-containing PROTACs?
A1: PROTACs, including those containing the VHL E3 ligase ligand VH032, are inherently large molecules with a high molecular weight and a significant number of hydrogen bond donors and acceptors. These characteristics place them outside the typical chemical space of orally bioavailable drugs, often leading to poor passive diffusion across the cell membrane.[1][2]
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A2: The primary physicochemical properties affecting PROTAC permeability include:
-
Molecular Weight (MW): Higher MW generally correlates with lower permeability.[3]
-
Polar Surface Area (PSA): A large PSA can hinder membrane traversal.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases polarity and reduces permeability.[3]
-
Lipophilicity (logP/logD): While a certain degree of lipophilicity is required for membrane partitioning, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Rotatable Bonds: A high number of rotatable bonds can be entropically unfavorable for adopting a membrane-permeable conformation.
Q3: What are the common strategies to improve the cell permeability of VH032-containing PROTACs?
A3: Several strategies can be employed to enhance the cellular uptake of VH032-based PROTACs:
-
Linker Optimization: The linker is a highly adaptable component of the PROTAC. Modifications such as changing its length, composition (e.g., replacing PEG with alkyl chains), and rigidity can significantly impact physicochemical properties and, consequently, permeability.[4]
-
Introduction of Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can effectively "mask" polar groups, reducing the molecule's overall polarity and promoting a more compact, membrane-permeable conformation.[4]
-
Prodrug Strategies: A prodrug approach involves modifying the PROTAC with a lipophilic group that is cleaved intracellularly to release the active molecule. This can temporarily mask polar functional groups and enhance membrane permeability.[4]
-
Amide-to-Ester Substitution: Replacing amide bonds, which are hydrogen bond donors, with ester bonds can reduce the number of HBDs and improve permeability.[5]
Troubleshooting Guides
Problem 1: My VH032-containing PROTAC shows good biochemical activity (ternary complex formation, ubiquitination) but poor cellular degradation of the target protein.
Possible Cause: Low cell permeability is a likely culprit. The PROTAC may not be reaching its intracellular target in sufficient concentrations.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Calculate the molecular weight, cLogP, polar surface area, and number of hydrogen bond donors/acceptors of your PROTAC. Compare these values to those of known permeable and impermeable PROTACs.
-
-
Perform Permeability Assays:
-
Start with a cell-free assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive permeability.
-
Progress to cell-based assays like the Caco-2 permeability assay or the Chloroalkane Penetration Assay (CAPA) to evaluate permeability in a more biologically relevant context.[6]
-
-
Modify the PROTAC Structure:
-
Linker Modification: Systematically alter the linker length and composition. For instance, replacing a flexible PEG linker with a more rigid alkyl or phenyl linker can sometimes improve permeability.[4]
-
Reduce Polarity: Consider replacing amide linkages with esters or other non-hydrogen bond donating groups.
-
Prodrug Approach: If feasible, design a prodrug version of your PROTAC by masking a key polar group with a lipophilic, cleavable moiety.
-
Problem 2: I am observing inconsistent results in my cellular degradation experiments.
Possible Cause: Besides permeability, other factors could be at play, such as compound instability or cellular efflux.
Troubleshooting Steps:
-
Evaluate Compound Stability:
-
Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment to rule out degradation of the compound itself.
-
-
Investigate Efflux:
-
Use efflux pump inhibitors in your cellular assays to determine if your PROTAC is a substrate for transporters like P-glycoprotein (P-gp). The Caco-2 assay can also provide an efflux ratio.
-
-
Optimize Assay Conditions:
-
Ensure consistent cell health, passage number, and seeding density, as these can affect the ubiquitin-proteasome system's efficiency.[4]
-
Quantitative Data
The following table summarizes the permeability data for a series of VH032-based PROTACs from a study by Klein et al. (2020), as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA). This data can serve as a reference for comparing the permeability of newly designed PROTACs.
| Compound | Target Ligand | Linker Type | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| 7 (MZ1) | JQ1 | PEG | 0.6 | [3][7] |
| 8 | JQ1 | PEG | 0.06 | [3] |
| 9 | JQ1 | PEG | 0.006 | [3][7] |
| 15 | AT1 | PEG | 0.005 | [3] |
| 16 | AT1 | PEG | 0.06 | [3] |
| 17 | AT1 | Alkyl | 0.002 | [3][7] |
| 4 | Phenylacetamide | None | 8.6 | [3][7] |
| 6 | Phenylacetamide | PEG | 0.2 | [3] |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[6][8]
-
Principle: The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[6]
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 2% dodecane solution of lecithin) to form the artificial membrane.
-
The test PROTAC is dissolved in a buffer solution and added to the donor wells.
-
The acceptor plate, containing buffer, is placed on top of the filter plate, sandwiching the membrane.
-
The assembly is incubated for a defined period (e.g., 4-16 hours).
-
The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
-
The apparent permeability (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
2. Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess compound permeability and efflux.[6][9]
-
Principle: Caco-2 cells form a polarized monolayer with tight junctions, allowing for the assessment of both passive diffusion and active transport.
-
Methodology:
-
Caco-2 cells are seeded on a multi-well permeable support (e.g., Transwell®).
-
The cells are cultured for approximately 21 days to allow for differentiation and formation of a tight monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test PROTAC is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the opposite chamber at various time points.
-
The concentration of the PROTAC is quantified by LC-MS/MS.
-
The apparent permeability (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
3. Chloroalkane Penetration Assay (CAPA)
CAPA is a quantitative, cell-based assay for measuring the cytosolic penetration of molecules.[5][10]
-
Principle: This assay utilizes cells engineered to express HaloTag protein in the cytosol. A chloroalkane-tagged PROTAC that enters the cytosol will covalently bind to the HaloTag protein. The amount of unbound HaloTag is then quantified by adding a fluorescent chloroalkane dye, with the fluorescence intensity being inversely proportional to the penetration of the test PROTAC.[5]
-
Methodology:
-
Pulse Step: Cells expressing cytosolic HaloTag are treated with the chloroalkane-tagged PROTAC for a specific duration.
-
Wash Step: The cells are washed to remove any extracellular or non-specifically bound PROTAC.
-
Chase Step: A fluorescent chloroalkane dye is added to the cells, which binds to any unoccupied HaloTag protein.
-
Quantification: The cellular fluorescence is measured using flow cytometry or a plate reader. A lower fluorescence signal indicates higher penetration of the chloroalkane-tagged PROTAC.
-
Visualizations
Caption: Mechanism of action for a VH032-containing PROTAC.
Caption: Recommended workflow for assessing PROTAC permeability.
References
- 1. portlandpress.com [portlandpress.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Penetration Profiling Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Permeability Assay - Profacgen [profacgen.com]
- 9. enamine.net [enamine.net]
- 10. Cell penetration of oxadiazole-containing macrocycles - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00201B [pubs.rsc.org]
stability issues with VH032 amide-PEG1-acid in solution
Welcome to the technical support center for VH032 amide-PEG1-acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered when working with this molecule in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q3: What are the primary stability concerns for this compound in solution?
A3: The main stability concern for this compound is the potential for hydrolysis of its amide bonds, particularly under strongly acidic or basic conditions. The polyethylene glycol (PEG) linker itself is generally stable, but the amide linkages are susceptible to cleavage.
Q4: How does pH affect the stability of this compound?
Q5: Is this compound sensitive to light or temperature?
A5: There is no specific data on the photostability of this compound. As a general precaution, it is good practice to protect solutions from prolonged exposure to light. For thermal stability, avoid high temperatures. Adhere to the recommended storage temperatures (-20°C or -80°C) to ensure stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time | Degradation of the molecule in solution. | - Ensure proper storage conditions (aliquoted at -20°C or -80°C). - Avoid repeated freeze-thaw cycles. - Check the pH of your experimental buffer; adjust to neutral if necessary. - Prepare fresh solutions for critical experiments. |
| Inconsistent experimental results | Partial degradation of the compound. | - Perform a stability check of your stock solution using HPLC or LC-MS. - Consider the compatibility of your experimental buffer and other reagents with the compound. - Minimize the time the compound spends in solution at room temperature. |
| Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS) | Formation of degradation products. | - The primary degradation pathway is likely amide hydrolysis. Expected degradation products would result from the cleavage of the amide bonds in the linker. - Use mass spectrometry (MS) to identify the mass of the unexpected peaks and compare them to the predicted masses of hydrolysis products. |
Data on Storage Stability
The following table summarizes the recommended storage conditions for this compound in DMSO.
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | Up to 1 month |
| DMSO | -80°C | Up to 6 months |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffered Solution
This protocol outlines a general method to evaluate the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a suitable C18 column
-
Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Test Solutions: Dilute the stock solution with your experimental buffer to the final working concentration (e.g., 100 µM). Prepare enough solution for all time points.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution, and inject it into the HPLC system to obtain the initial peak area of the intact compound.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them by HPLC.
-
Data Analysis:
-
Monitor the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Potential hydrolytic degradation pathways of this compound.
Caption: General workflow for assessing the stability of this compound.
VH032 amide-PEG1-acid degradation in cellular assays
Welcome to the technical support center for VH032 amide-PEG1-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] A PROTAC is a heterobifunctional molecule designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound incorporates the VHL ligand, a short polyethylene glycol (PEG1) linker, and a terminal carboxylic acid group for conjugation to a ligand that binds to the protein of interest.
Q2: What are the potential sites of degradation in a PROTAC containing this compound?
A PROTAC molecule, including one synthesized from this compound, has several potential points of metabolic vulnerability in a cellular environment:
-
VHL Ligand (VH032 moiety): The VH032 ligand itself can be subject to metabolic cleavage. Studies have suggested that enzymes such as prolyl endopeptidases may be involved in its degradation.[4][5]
-
PEG Linker: The ether linkages within the polyethylene glycol (PEG) chain are susceptible to oxidative metabolism, primarily through O-dealkylation reactions catalyzed by cytochrome P450 (CYP) enzymes.[4]
-
Amide Bonds: The molecule contains amide bonds which can be hydrolyzed. While generally more stable than esters under physiological conditions, enzymatic hydrolysis by amidases can occur.[3][6][7]
Q3: How does the degradation of this compound or the resulting PROTAC affect my cellular assay results?
Degradation of the PROTAC can lead to several confounding factors in your experiments:
-
Reduced Potency: If the PROTAC is degraded, its effective concentration decreases, leading to a reduction in the degradation of the target protein.
-
Formation of Competitive Metabolites: Degradation can produce metabolites that still bind to either the target protein or the E3 ligase.[8] These metabolites can compete with the intact PROTAC, disrupting the formation of the productive ternary complex and inhibiting target degradation.[8]
-
Inconsistent Results: High variability in experimental outcomes can be a sign of compound instability in the cell culture medium or within the cells.[4][9]
Q4: What are the signs that my PROTAC derived from this compound might be degrading in my cellular assay?
-
Lack of Target Protein Degradation: The most obvious sign is the failure to observe the expected degradation of your protein of interest.
-
Poor Correlation Between In Vitro and Cellular Activity: The PROTAC may show good binding affinity in biochemical assays but poor performance in cellular assays.
-
"Hook Effect" at Lower Than Expected Concentrations: While the hook effect is an inherent characteristic of many PROTACs, premature onset at lower concentrations could indicate a reduced effective concentration due to degradation.[9]
-
High Variability Between Replicates: Inconsistent results across identical experimental setups can point towards compound instability.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to the potential degradation of your PROTAC in cellular assays.
Problem 1: No or Low Degradation of the Target Protein
If you are not observing the expected level of target protein degradation, consider the following possibilities related to compound stability.
| Potential Cause | Troubleshooting Steps |
| PROTAC Instability in Cell Culture Medium | 1. Assess Media Stability: Incubate the PROTAC in your cell culture medium at 37°C for the duration of your experiment. At various time points (e.g., 0, 4, 8, 24 hours), take aliquots and analyze the concentration of the intact PROTAC using LC-MS/MS.[10] 2. Minimize Incubation Time: If instability is detected, consider reducing the treatment duration to a time point where the majority of the PROTAC is still intact. |
| Metabolic Degradation within Cells | 1. Use a More Metabolically Stable Linker: If you suspect linker degradation, consider synthesizing PROTACs with more rigid linkers (e.g., incorporating piperazine or triazole moieties) which can be less susceptible to metabolic enzymes.[4] 2. Modify the VHL Ligand: Recent studies have explored modifications to the VHL ligand to improve its metabolic stability against enzymes like prolyl endopeptidases.[4][5] |
| Formation of Competitive Metabolites | 1. Metabolite Identification: Use LC-MS/MS to analyze cell lysates from PROTAC-treated cells to identify potential metabolites. 2. Synthesize and Test Metabolites: If a major metabolite is identified, synthesize it and test its binding affinity to the target protein and VHL. This can confirm if it acts as a competitive inhibitor. |
Problem 2: High Variability in Experimental Results
Inconsistent data can often be attributed to the handling and stability of the PROTAC.
| Potential Cause | Troubleshooting Steps |
| Instability of Stock Solutions | 1. Proper Storage: Store stock solutions in an anhydrous solvent like DMSO at -80°C.[10] 2. Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[10] 3. Protect from Light: Store solutions in amber vials or wrapped in foil to prevent photodegradation.[10] |
| Degradation During Sample Preparation | 1. Work Quickly and on Ice: When preparing cell lysates, keep samples on ice to minimize enzymatic activity. 2. Use Protease and Phosphatase Inhibitors: Always supplement your lysis buffer with a cocktail of inhibitors. |
Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Cell Culture Medium via LC-MS/MS
Objective: To determine the chemical stability of the PROTAC in cell culture medium over time.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the PROTAC in cell culture medium at the final experimental concentration (e.g., 1 µM).
-
Incubate the solution at 37°C in a humidified incubator.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
To quench any potential degradation, immediately add an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to an appropriate vial for LC-MS/MS analysis.
-
Analyze the samples to quantify the peak area of the parent PROTAC at each time point.
-
Calculate the percentage of PROTAC remaining relative to the t=0 time point.
Protocol 2: Western Blot to Evaluate Target Protein Degradation
Objective: To measure the levels of a target protein in cells after treatment with a PROTAC.
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescence substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control.
Visualizations
Caption: Potential degradation pathways of a PROTAC molecule in a cellular environment.
Caption: A logical workflow for troubleshooting the lack of target protein degradation.
References
- 1. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VH 032 amide-PEG1-acid | CAS 2172820-07-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of PROTACs with VH032 Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032 E3 ligase ligand. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of VH032-based PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a low yield during the amide coupling step between my linker-warhead moiety and the VH032 amine. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the amide coupling reaction are a common challenge. Several factors can contribute to this issue. Here are some troubleshooting steps:
-
Optimize Coupling Reagents: The choice of coupling reagent is critical. While HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is commonly used, other reagents like T3P (Propanephosphonic acid anhydride) can be effective, although they may sometimes result in lower to moderate yields.[1] Consider screening a panel of coupling reagents (e.g., HBTU, COMU) to identify the optimal one for your specific substrates.
-
Reaction Conditions:
-
Base: Ensure the appropriate base (e.g., DIPEA, triethylamine) is used at the correct stoichiometry to neutralize the acid formed and facilitate the reaction.
-
Solvent: Use a dry, aprotic solvent such as DMF or DCM. The presence of water can hydrolyze the activated ester intermediate, reducing the yield.
-
Temperature and Time: While many coupling reactions are performed at room temperature, gentle heating or extended reaction times may be necessary for sterically hindered substrates. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Purity of Starting Materials: Ensure that both the VH032 amine and the linker-warhead carboxylic acid are pure and free of any residual solvents or impurities that could interfere with the reaction. The synthesis of VH032 amine itself can be lengthy, and impurities can carry over.[2]
-
Side Reactions: Be aware of potential side reactions. For instance, if your linker contains other nucleophilic groups, they may compete with the desired amide bond formation.
Q2: My final PROTAC compound has poor solubility in aqueous buffers and common organic solvents. What strategies can I employ to improve its solubility?
A2: Poor solubility is a frequent hurdle for PROTACs due to their high molecular weight and often lipophilic nature.[3] Here are some strategies to address this:
-
Linker Modification: The linker composition plays a crucial role in the physicochemical properties of the PROTAC.
-
Incorporate PEG Linkers: Polyethylene glycol (PEG) linkers are known to increase the aqueous solubility of PROTACs.[4] Experiment with different lengths of PEG chains.
-
Introduce Polar Functional Groups: The incorporation of polar functional groups within the linker can enhance solubility.
-
-
Formulation:
-
Use of Co-solvents: For in vitro assays, consider using co-solvents like DMSO. However, be mindful of the final DMSO concentration in your experiments, as it can affect cellular assays.
-
Salt Forms: If your PROTAC has a basic or acidic moiety, forming a salt can significantly improve its aqueous solubility.
-
Q3: I am observing low or no degradation of my target protein, even though my PROTAC appears to be pure. What are the possible reasons?
A3: A lack of degradation can stem from several factors beyond the purity of the compound:
-
Inefficient Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and the E3 ligase.[3] The linker's length, rigidity, and attachment points are critical for the correct geometry of this complex. An improperly designed linker can lead to steric hindrance or an unproductive orientation.[3] It is often necessary to synthesize a library of PROTACs with varying linkers to find an optimal design.
-
Poor Cell Permeability: PROTACs are large molecules and often exhibit low cell permeability.[5][6] If the PROTAC cannot efficiently cross the cell membrane, it will not reach its intracellular target. Consider strategies to improve permeability, such as reducing the number of hydrogen bond donors or designing linkers that allow the molecule to adopt a more compact, less polar conformation in the nonpolar environment of the cell membrane.[1][7]
-
Incorrect E3 Ligase or Ligand: Confirm that the chosen E3 ligase (VHL in this case) is expressed in the target cells.[3] While VH032 is a potent VHL ligand, ensure that the attachment of the linker does not significantly diminish its binding affinity.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation, resulting in a decrease in efficacy.[3] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to check for the hook effect.
Q4: How can I confirm that the observed protein degradation is VHL- and proteasome-dependent?
A4: To validate the mechanism of action of your PROTAC, you should perform the following control experiments:
-
VHL Dependence:
-
Negative Control: Synthesize a negative control PROTAC where the VHL ligand is modified to abolish binding. For example, using the cis-isomer of the hydroxyproline moiety in VH032 (cisMZ1) has been shown to be ineffective at inducing degradation.[8]
-
Competitive Inhibition: Pre-treat cells with an excess of a free VHL ligand (like VH032 itself) before adding your PROTAC. If the degradation is VHL-dependent, the free ligand will compete for binding to VHL and prevent the PROTAC from inducing degradation.
-
-
Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If the degradation is proteasome-mediated, the inhibitor will block the degradation of the ubiquitinated target protein, leading to its accumulation.[8][9]
Data Presentation: Physicochemical and Biological Properties of VH032-Based PROTACs
The tables below summarize key quantitative data for a selection of VH032-based PROTACs to aid in experimental design and data interpretation.
Table 1: Permeability Data for Selected VH032-Based PROTACs
| Compound | Linker Composition | Permeability (Pe, 10-6 cm/s) | Reference |
| 7 (MZ series) | 1-unit PEG | 0.6 | [5][6] |
| 9 (MZ series) | Phenylalanine added to linker | 0.006 | [5][6] |
| 15 (AT series) | 1-unit PEG, thioether linkage | <0.002 | [5][6] |
| 17 (AT series) | Alkyl linker, thioether linkage | 0.002 | [5][6] |
Data from parallel artificial membrane permeability assay (PAMPA).
Table 2: Binding Affinities and Degradation Potency of MZ1 (VH032-PEG-JQ1)
| Parameter | Value | Target/Assay | Reference |
| Kd (BRD4 BD1/2) | 382/120 nM | BRD4 Bromodomains | [10] |
| Kd (BRD3 BD1/2) | 119/115 nM | BRD3 Bromodomains | [10] |
| Kd (BRD2 BD1/2) | 307/228 nM | BRD2 Bromodomains | [10] |
| DC50 (BRD4) | ~100 nM | HeLa cells, 24h | [11] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of VH032 Amine to a Linker-Warhead
This protocol describes a general method for the final step in the synthesis of many VH032-based PROTACs.
Materials:
-
VH032 amine
-
Linker-warhead carboxylic acid
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the linker-warhead carboxylic acid (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 3 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the VH032 amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase HPLC to obtain the final PROTAC.[12]
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blotting to Assess Target Protein Degradation
This protocol outlines the steps to measure the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Multi-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[13]
-
Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A common concentration range to test is from 1 nM to 10 µM.[13] Also, prepare a vehicle control (e.g., DMSO). Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubation: Incubate the cells for the desired time (e.g., 18-24 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[13] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation at each PROTAC concentration.
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts in PROTAC research.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of VH032-Based Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of their VH032-based PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a VH032-based degrader?
A1: A VH032-based degrader is a heterobifunctional molecule designed to eliminate a specific protein of interest (POI) from the cell.[1][2][3] It consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase (in this case, VH032 or a derivative), a ligand that binds to the POI, and a chemical linker connecting the two.[1][3][4] The degrader functions by inducing proximity between the POI and the VHL E3 ligase, forming a ternary complex.[2][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[3][6]
Caption: Mechanism of action of a VH032-based PROTAC degrader.
Q2: My VH032-based degrader shows low efficacy. What are the common causes?
A2: Low efficacy in a VH032-based degrader can stem from several factors:
-
Poor Cell Permeability: PROTACs are often large molecules with physicochemical properties that hinder their passage across the cell membrane.[4][7][8][9][10]
-
Suboptimal Linker: The length, composition, and attachment points of the linker are critical.[11][][13] An inappropriate linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or an unfavorable orientation for ubiquitination.[13]
-
Weak Ternary Complex Formation: The stability of the POI-PROTAC-VHL complex is crucial for efficient ubiquitination. Weak interactions will result in poor degradation.
-
The "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-VHL) can dominate over the productive ternary complex, leading to reduced degradation.[13]
-
Low Expression of VHL: The target cell line must express sufficient levels of the VHL E3 ligase for the degrader to be effective.[1]
-
Cytotoxicity: High concentrations of the degrader may induce cell death, which can confound the interpretation of protein degradation data.[14]
Q3: How can I improve the cell permeability of my degrader?
A3: Improving cell permeability is a key challenge. Consider the following strategies:
-
Linker Modification: Studies have shown that shorter alkyl linkers may be preferable to longer PEG linkers to reduce the polar surface area.[7] However, this is not a universal rule, and the optimal linker is system-dependent.[4][7][10] Replacing amide bonds in the linker with esters can also improve permeability by reducing the number of hydrogen bond donors.[7]
-
VHL Ligand Optimization: Increasing the lipophilicity of the VHL ligand can enhance cell permeability and binding affinity.[1][3]
-
Physicochemical Property Analysis: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to experimentally determine permeability.[4][7][8][9][10] The Lipophilic Permeability Efficiency (LPE) metric can also provide insights into structure-permeability relationships.[4][7][8][9][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the development of VH032-based degraders.
Caption: A workflow for troubleshooting low efficacy in VH032-based degraders.
Quantitative Data Summary
The following table summarizes permeability data for various VH032-based PROTACs and their components, illustrating the impact of structural modifications.
| Compound Series | Linker Modification | Permeability (Pe x 10-6 cm/s) | Reference |
| MZ Series | 1 PEG Unit | 0.6 | [4][7] |
| MZ Series | 3 PEG Units | 0.006 | [4][7] |
| AT Series | 1 PEG Unit | ~0.005 | [4][7] |
| AT Series | Alkyl Linker | 0.002 | [4][7][10] |
| SL-X Series | No Linker (VH032 analog) | 8.6 | [7] |
| SL-X Series | 3 PEG Units | ~0.2 | [4] |
Data adapted from studies on various VH032-based PROTACs. The specific values can vary depending on the full PROTAC structure and experimental conditions.
Experimental Protocols
Western Blotting for Protein Degradation
This is the standard method for quantifying the reduction in the levels of the target protein.[13]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the VH032-based degrader for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantification: Densitometrically quantify the protein bands to determine the percentage of degradation relative to a vehicle-treated control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive membrane permeability.[4][7][8][9][10]
Protocol:
-
Preparation of Lipid Mixture: Prepare a solution of a lipid mixture (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane).
-
Coating the Donor Plate: Add the lipid mixture to the filter of a 96-well donor plate and allow it to impregnate the filter for at least 5 minutes.
-
Preparation of Donor and Acceptor Solutions: Prepare a solution of the test compound (PROTAC) in a suitable buffer (e.g., PBS at pH 7.4) for the donor wells. Fill the acceptor wells of a 96-well acceptor plate with the same buffer.
-
Assay Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability Coefficient (Pe): Calculate the permeability coefficient using the following equation:
Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] * (VD * VA) / (VD + VA)
Where CA(t) and CD(t) are the concentrations in the acceptor and donor wells at time t, VA and VD are the volumes of the acceptor and donor wells, and Area is the surface area of the filter.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is crucial to ensure that the observed protein degradation is not a result of general cellular toxicity.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same concentrations of the VH032-based degrader used in the degradation experiments. Include a positive control for toxicity (e.g., staurosporine) and a vehicle control.
-
Incubation: Incubate the cells for the same duration as the degradation experiment.
-
Assay Procedure (for MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. A significant decrease in viability at concentrations where degradation is observed may indicate that the degradation is a secondary effect of cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Degradation with VH032-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This guide provides a comprehensive comparison for validating target degradation using PROTACs that incorporate the VH032 ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into experimental data, detailed protocols for key validation assays, and comparisons with alternative approaches to equip researchers with the necessary knowledge for robust PROTAC development.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
VH032-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a VH032 ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two. The fundamental principle of their action lies in inducing proximity between the target protein and the E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3]
Performance Comparison: VH032- vs. Cereblon-Based PROTACs
The two most commonly utilized E3 ligases in PROTAC design are VHL and Cereblon (CRBN). The choice between them can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While direct head-to-head comparisons with identical target binders and linkers are limited, available data allows for a general comparison.
VHL-based PROTACs, such as those using VH032, are noted for their high selectivity, which is attributed to a smaller promiscuity window for substrate recognition compared to CRBN.[4] This can be advantageous in minimizing off-target effects. Conversely, CRBN-based PROTACs may exhibit broader substrate promiscuity, which can sometimes lead to the degradation of unintended proteins like zinc-finger transcription factors.[4] However, CRBN is abundantly expressed in various tissues, which can contribute to potent degradation in those contexts.[4] The expression levels of the E3 ligase in the target cells are a critical determinant of PROTAC activity.[5]
The table below summarizes degradation data for the well-characterized VH032-based BRD4 degrader, MZ1, and provides a qualitative comparison with a CRBN-based counterpart, dBET1.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | VH032 | BRD4 | H661 | 8 nM | >90% | [6][7] |
| BRD4 | H838 | 23 nM | >90% | [6][7] | ||
| BRD4 | HeLa | ~10-100 nM | >90% | [8] | ||
| dBET1 | Pomalidomide (CRBN) | BRD4 | MV4-11 | Potent | Significant | [5] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.
Key Experimental Protocols for Validation
A multi-pronged approach using orthogonal methods is crucial for robustly validating the on-target degradation and assessing the selectivity of VH032-based PROTACs.
Western Blotting for Target Degradation
Western blotting is a fundamental technique to directly measure the reduction in the levels of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of concentrations of the VH032-based PROTAC and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[10] A loading control antibody (e.g., GAPDH, β-actin) should also be used to normalize for protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software to determine the percentage of target protein degradation relative to the vehicle control.[9]
Quantitative Mass Spectrometry for Global Proteome Analysis
Quantitative mass spectrometry (MS)-based proteomics provides an unbiased and comprehensive view of the entire proteome, enabling the simultaneous assessment of on-target efficacy and potential off-target degradation.[1]
Protocol:
-
Sample Preparation: Treat cells with the VH032-based PROTAC and appropriate controls. Harvest the cells, lyse them, and digest the proteins into peptides.[11]
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) to enable multiplexed analysis.[11]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[1]
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.[11]
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), a critical step in the PROTAC mechanism.[12]
Protocol:
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®.[13]
-
Ligand Labeling: Add a fluorescent HaloTag® ligand to the cells.[13]
-
PROTAC Treatment: Treat the cells with a dilution series of the VH032-based PROTAC.
-
Signal Detection: Add the NanoLuc® substrate and measure the BRET signal. An increase in the BRET signal indicates the formation of the ternary complex.[14]
HiBiT Assay for Real-Time Degradation Kinetics
The HiBiT protein tagging system allows for the quantitative measurement of target protein degradation in real-time in live cells.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein in a cell line stably expressing the LgBiT protein.[15]
-
Cell Plating: Plate the engineered cells in a suitable assay plate.
-
Substrate Addition: Add a live-cell substrate for the NanoLuc® luciferase.[2]
-
PROTAC Treatment: Add the VH032-based PROTAC to the cells.
-
Kinetic Measurement: Monitor the luminescent signal over time. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein, allowing for the calculation of degradation kinetics (rate, DC50, and Dmax).[15][16]
Assessing Off-Target Effects
A critical aspect of PROTAC validation is the assessment of off-target effects. The promiscuity of the E3 ligase binder or the target-binding ligand can lead to the degradation of unintended proteins.[1]
Quantitative proteomics , as described above, is the gold standard for identifying off-target degradation across the entire proteome.[1] Any proteins that show a significant and dose-dependent decrease in abundance upon PROTAC treatment, other than the intended target, are considered potential off-targets. These potential off-targets should then be validated using an orthogonal method, such as Western blotting .
Conclusion
Validating the efficacy and selectivity of VH032-based PROTACs requires a rigorous and multi-faceted experimental approach. By combining traditional methods like Western blotting with advanced techniques such as quantitative proteomics, NanoBRET™, and HiBiT assays, researchers can gain a comprehensive understanding of their PROTAC's performance. This detailed characterization, including the assessment of on-target potency and off-target effects, is essential for the successful development of this promising new class of therapeutics. The choice between VHL and other E3 ligases like CRBN will depend on the specific target and desired therapeutic window, with VHL-based PROTACs offering a potentially more selective approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Negative Control Experiments for VH032 PROTACs
In the rapidly evolving field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. VH032 is a commonly used ligand that recruits the von Hippel-Lindau (VHL) E3 ligase. To ensure that the observed protein degradation is a direct result of the PROTAC's mechanism of action and not due to off-target effects, the use of appropriate negative controls is crucial. This guide provides a comparison of negative control strategies for VH032-based PROTACs, supported by experimental data and detailed protocols.
Key Negative Control Strategies for VH032 PROTACs
The most robust negative control for a VH032-based PROTAC is a molecule that is structurally highly similar to the active PROTAC but is deficient in a key aspect of its function. The two primary strategies for designing such controls are:
-
E3 Ligase Binding-Deficient Control: This is the most widely accepted negative control for VHL-recruiting PROTACs. It is typically achieved by inverting the stereochemistry of the hydroxyproline moiety in the VH032 ligand. The natural (2S, 4R)-hydroxyproline is essential for binding to VHL. Its epimer, with an inverted stereocenter, fails to bind to the VHL E3 ligase, thus rendering the PROTAC inactive.[1][2]
-
Target Protein Binding-Deficient Control: This type of control is designed by modifying the "warhead" component of the PROTAC that binds to the protein of interest (POI). The modification should abolish or significantly reduce the binding affinity to the target protein without altering the overall physicochemical properties of the molecule.
This guide will focus on the E3 ligase binding-deficient control, as it directly interrogates the VHL-dependent mechanism of degradation for VH032-based PROTACs.
Quantitative Comparison of Active PROTACs and Negative Controls
To validate the mechanism of a VH032-based PROTAC, it is essential to compare its degradation activity with that of its inactive epimer. Key quantitative parameters for this comparison include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) | Negative Control | Negative Control Activity | Reference |
| 4-a | ITK | Jurkat | 937 | 71 | 4-aneg | No degradation observed | [3] |
| 6-b | ITK | Jurkat | 42 | 71 | 6-bneg | No degradation observed | [3] |
Table 1: Comparison of degradation activity between active VH032-based PROTACs and their inactive epimer negative controls.[3] The negative controls, 4-aneg and 6-bneg, contain the inactive hydroxyproline epimer of VH032, which prevents interaction with VHL.[3]
Experimental Protocols
Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the levels of the target protein in cells after treatment with the active PROTAC and its negative control.
Materials:
-
Cell line expressing the target protein (e.g., Jurkat cells for ITK)
-
Active VH032-based PROTAC and its inactive epimer negative control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and the negative control for a specified time (e.g., 6 hours). Include a vehicle-only (e.g., DMSO) treated sample as a control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Compare the protein levels in the PROTAC-treated samples to the vehicle-treated control to determine the extent of degradation.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is used to confirm that the active PROTAC induces the formation of a ternary complex between the target protein and VHL, while the negative control does not.
Materials:
-
Cells expressing the target protein and VHL
-
Active VH032-based PROTAC and its inactive epimer negative control
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the ternary complex
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody against the target protein or VHL for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with the active PROTAC, the negative control, or vehicle, in the presence of a proteasome inhibitor for a few hours.
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted samples by Western blotting using antibodies against both the target protein and VHL.
-
-
Data Analysis: An interaction is confirmed if VHL is detected in the sample immunoprecipitated with the anti-target protein antibody (and vice-versa) only in the presence of the active PROTAC, and not with the negative control or vehicle.
Visualizing the Logic of Negative Controls
To illustrate the mechanism of action and the role of the negative control, the following diagrams are provided.
Caption: Mechanism of action of an active VH032 PROTAC.
Caption: Mechanism of an inactive epimer negative control.
Conclusion
The use of well-designed negative controls is indispensable in the development of VH032-based PROTACs. The inactive epimer of VH032 serves as a highly specific and reliable negative control to demonstrate that the observed degradation of a target protein is dependent on the recruitment of the VHL E3 ligase. By comparing the quantitative degradation data and ternary complex formation of an active PROTAC with its inactive counterpart, researchers can confidently validate the intended mechanism of action and rule out potential off-target effects. The experimental protocols and logical diagrams provided in this guide offer a framework for the rigorous evaluation of VH032-based PROTACs.
References
A Comparative Guide to VHL Ligands: Benchmarking VH032 amide-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VH032 amide-PEG1-acid and other prominent von Hippel-Lindau (VHL) ligands. The objective is to offer a clear, data-driven analysis of their performance, supported by experimental methodologies, to aid in the selection of appropriate tools for targeted protein degradation and other research applications.
Introduction to VHL Ligands
The von Hippel-Lindau (VHL) protein is a crucial component of the VHL E3 ubiquitin ligase complex, which plays a central role in the cellular response to hypoxia by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation.[1][2] Small molecule ligands that bind to VHL can be utilized to hijack this E3 ligase for use in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.[2] The affinity of the VHL ligand is a critical parameter for the efficacy of such degraders.
This compound is a functionalized derivative of the well-established VHL ligand, VH032.[3][4] It incorporates a PEG1 linker with a terminal carboxylic acid, designed for convenient conjugation to a target protein ligand to form a PROTAC.[3][4] This guide compares the parent molecule, VH032, and other key VHL ligands such as VH101 and VH298, to provide a performance benchmark.
Quantitative Comparison of VHL Ligand Performance
The binding affinity of a ligand to VHL is a primary indicator of its potential efficacy in recruiting the E3 ligase. This affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity.
While direct, publicly available binding affinity data for this compound is limited, the binding characteristics are expected to be comparable to its parent compound, VH032, as the PEG linker is primarily designed for conjugation and is generally positioned at a vector that does not significantly hinder VHL binding. The following table summarizes the binding affinities of key VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |
| VH032 | 185 nM | Not Specified | [5][6] |
| VH101 | 44 nM | Fluorescence Polarization (FP) | [5][6] |
| VH298 | 80 - 90 nM | Isothermal Titration Calorimetry (ITC) & Fluorescence Polarization (FP) | [7][8][9] |
| VL285 | IC50 = 0.34 µM | Not Specified | [10] |
| VHL Ligand 14 | IC50 = 196 nM | Not Specified | [10] |
Note: The binding affinity of this compound is inferred from its parent compound, VH032.
VHL Signaling Pathway and Ligand Interaction
The VHL protein is the substrate recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, and Rbx1.[11][12] Under normoxic (normal oxygen) conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α.[12] This hydroxylation event allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[12][13] VHL ligands, such as VH032, are designed to mimic the hydroxylated HIF-1α, thereby binding to the same pocket on VHL.
Below is a diagram illustrating the VHL-mediated degradation of HIF-1α and the mechanism of action for VHL ligands.
Experimental Protocols
Accurate determination of binding affinity is paramount for comparing VHL ligands. The two most common methods are Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Binding Assay
This method measures the change in the polarization of fluorescently labeled VHL ligand upon binding to the VHL protein.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the VHL protein complex (VHL, Elongin B, and Elongin C) in a suitable assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of the fluorescently labeled VHL ligand (tracer) in the same assay buffer. The final concentration of the tracer should be below its Kd for VHL.
-
Prepare serial dilutions of the unlabeled competitor ligand (e.g., this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add a small volume (e.g., 5 µL) of each concentration of the unlabeled competitor ligand.
-
Add a fixed concentration of the fluorescently labeled tracer to each well.
-
Initiate the binding reaction by adding the VHL protein complex to each well.
-
Include control wells:
-
0% Inhibition (High Signal): Tracer and VHL protein only.
-
100% Inhibition (Low Signal): Tracer and a saturating concentration of a known high-affinity VHL ligand.
-
Blank: Assay buffer only.
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization signal as a function of the logarithm of the competitor ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Detailed Protocol:
-
Sample Preparation:
-
Purify and dialyze the VHL protein complex extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). The buffer for the ligand solution must be identical to the protein's dialysis buffer to minimize heats of dilution.[14][15]
-
Dissolve the VHL ligand in the same final dialysis buffer. A small amount of DMSO can be used for solubility, but it must be matched in both the protein and ligand solutions.[7][15]
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[15]
-
-
ITC Experiment:
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the VHL ligand solution into the injection syringe. A typical starting concentration is 10-20 times the protein concentration.[16]
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Monitor the heat change after each injection until the binding reaction reaches saturation.
-
-
Data Analysis:
-
Integrate the raw data (heat spikes for each injection) to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[7][14] The entropy of binding (ΔS) can then be calculated.
-
Conclusion
This compound is a valuable tool for the development of PROTACs, offering a convenient point of attachment for target protein ligands. Based on the data for its parent compound, VH032, it exhibits a respectable binding affinity to VHL. However, for applications requiring higher affinity, ligands such as VH101 and VH298 may be more suitable alternatives. The choice of VHL ligand should be guided by the specific requirements of the research, including the desired potency of the resulting PROTAC and the synthetic accessibility of the ligand. The experimental protocols provided in this guide offer a framework for the in-house characterization and comparison of these and other VHL ligands.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VH 032 amide-PEG1-acid | CAS 2172820-07-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Head-to-Head Battle of PROTAC Linkers: VH032 Amide-PEG1-Acid vs. Alkyl Linkers
A comprehensive guide for researchers and drug development professionals on the critical choice of linkers in Proteolysis Targeting Chimeras (PROTACs), comparing the performance of hydrophilic VH032 amide-PEG1-acid with traditional hydrophobic alkyl linkers.
In the rapidly evolving field of targeted protein degradation, the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. Its composition and length influence a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating its protein degradation efficiency. This guide provides an in-depth comparison of two prevalent linker classes: the hydrophilic this compound and conventional alkyl linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
At a Glance: Key Differences and Performance Attributes
The choice between a polyethylene glycol (PEG)-based linker, such as the this compound, and a simple alkyl chain involves a trade-off between hydrophilicity and hydrophobicity, profoundly impacting a PROTAC's behavior.
| Feature | This compound Linker | Alkyl Linker |
| Composition | Contains a short polyethylene glycol (PEG) unit and amide bonds. | Composed of a saturated or unsaturated hydrocarbon chain. |
| Solubility | Generally enhances aqueous solubility of the PROTAC molecule.[1] | Tends to be hydrophobic, which can limit aqueous solubility.[2] |
| Cell Permeability | The relationship is complex; the flexible nature of PEG may allow for folded conformations that shield polar surfaces, potentially aiding permeability.[1] However, excessive hydrophilicity can hinder passive diffusion.[1] | The hydrophobic nature can enhance passive diffusion across the lipophilic cell membrane.[3] |
| Ternary Complex Formation | The flexibility of the PEG chain can be advantageous in achieving a productive ternary complex geometry.[4] | The conformational properties of the alkyl chain are critical and can support efficient ternary complex formation.[5] |
| Metabolic Stability | Ether linkages in PEG chains can be sites for oxidative metabolism.[3] | Generally considered more metabolically inert, though terminal oxidation can occur.[3] |
| Synthetic Accessibility | Readily available as a functionalized building block for straightforward conjugation.[6][7] | Synthetically accessible and can be systematically varied in length.[8] |
Quantitative Performance Comparison
The following tables summarize representative data from various studies to illustrate the impact of linker type on PROTAC performance. It is important to note that direct head-to-head comparisons in a single system are limited in the public domain; therefore, the data presented provides a generalized view based on existing literature.
Table 1: Degradation Efficiency (DC50 and Dmax)
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | Estrogen Receptor α (ERα) | VHL | 9.8 | >95 | [2] |
| Alkyl-based | PI3K/mTOR | VHL | 42.23–227.4 (PI3K), 45.4 (mTOR) | >80 | [5] |
| PEG-based | BRD4 | Cereblon | ~1 | >90 | [3] |
| Alkyl-based | BTK | Cereblon | 1-40 | >85 | [5] |
Note: The data above is compiled from different studies and should be interpreted as illustrative of the general performance of each linker class, not as a direct comparison.
Table 2: Physicochemical and Permeability Properties
| Linker Type | PROTAC Example | cLogP | TPSA (Ų) | Permeability (Pe, 10⁻⁶ cm/s) | Reference |
| PEG-based | MZ1 (BRD4 degrader) | 3.5 | 185 | 0.6 | [9][10] |
| Alkyl-based | Compound 17 (VHL-based) | 5.2 | 160 | 0.002 | [9] |
| PEG-based | AT1 (BRD4 degrader) | 4.2 | 195 | 0.1 | [4] |
Note: TPSA (Topological Polar Surface Area) and cLogP (calculated logP) are predictors of permeability and solubility. Lower TPSA and higher cLogP generally correlate with higher passive permeability.
Signaling Pathways and Experimental Workflows
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The efficiency of this process is critically dependent on the formation of a stable ternary complex.
Caption: PROTAC-mediated protein degradation pathway.
The following workflow outlines the key experimental steps to compare the performance of PROTACs with different linkers.
Caption: Experimental workflow for comparing PROTAC linker performance.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs.
Determination of DC50 and Dmax
This protocol is used to quantify the potency and efficacy of a PROTAC in degrading a target protein in a cellular context.
-
Principle: Cells are treated with a serial dilution of the PROTAC for a defined period. The level of the target protein is then measured, typically by Western Blot or a reporter assay (e.g., HiBiT), to determine the concentration at which 50% of the protein is degraded (DC50) and the maximum percentage of degradation (Dmax).[3][11]
-
Methodology:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (typically from low nanomolar to high micromolar) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or similar assay to ensure equal loading for Western Blot.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.
-
Principle: The assay measures the diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane, into an acceptor well. The concentration of the compound in both wells is measured after a set incubation time to determine the permeability coefficient (Papp).[12][13]
-
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate.
-
Prepare Solutions: Prepare the PROTAC solution in a buffer at a known concentration for the donor compartment. Fill the acceptor wells with buffer, which may contain a scavenger to mimic sink conditions.
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the filter, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.[14]
-
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.
-
Principle: These assays measure the interaction between the target protein, the PROTAC, and the E3 ligase. A positive cooperativity (alpha > 1) indicates that the binding of one protein to the PROTAC enhances the binding of the other, which is often a hallmark of an effective PROTAC.
-
Methodologies:
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): One protein (e.g., the E3 ligase) is immobilized on a sensor chip. The other protein (POI) and the PROTAC are then flowed over the surface, and the binding events are measured in real-time.[15]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with the binding events to determine the thermodynamic parameters of binary and ternary complex formation.
-
NanoBRET™/FRET Assays: In-cell assays where the POI and E3 ligase are tagged with a donor and acceptor pair (e.g., NanoLuc® and HaloTag®). Ternary complex formation brings the donor and acceptor into proximity, resulting in a measurable energy transfer signal.[16]
-
AlphaLISA®: A bead-based immunoassay where the POI and E3 ligase are captured on donor and acceptor beads. The formation of the ternary complex brings the beads close enough for a signal to be generated upon excitation.[1]
-
Conclusion
The choice between a this compound linker and an alkyl linker is a critical decision in PROTAC design, with significant implications for the drug-like properties and overall efficacy of the molecule. PEG-based linkers offer the advantage of improved aqueous solubility and conformational flexibility, which can be beneficial for achieving productive ternary complex formation. However, their impact on cell permeability can be complex and requires careful optimization. In contrast, alkyl linkers, with their inherent hydrophobicity, can enhance passive membrane permeability, a crucial attribute for oral bioavailability. The selection of the optimal linker is highly dependent on the specific target protein and the overall physicochemical properties of the PROTAC. A systematic evaluation using the experimental protocols outlined in this guide will enable researchers to make informed decisions and accelerate the development of potent and selective protein degraders.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. Ternary Complex Formation [worldwide.promega.com]
The Impact of PEG Linker Length on the Efficacy of VH032-Based PROTACs: A Comparative Analysis
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical design element of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the efficacy of PROTACs employing the von Hippel-Lindau (VHL) E3 ligase ligand VH032 functionalized with a short amide-PEG1-acid linker versus those with longer polyethylene glycol (PEG) linkers.
The length and composition of the linker are pivotal in determining the overall efficacy of a PROTAC.[1] They influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[2] An optimal linker length is crucial; a linker that is too short can lead to steric hindrance, while an excessively long one may result in a non-productive complex.[2]
Quantitative Comparison of Linker Efficacy
It has been observed that for VHL-based PROTACs, there can be a trend where degradation potency decreases as the linker length increases.[1] Conversely, some studies on PROTACs targeting TANK-binding kinase 1 (TBK1) with VHL E3 ligase ligands showed no significant degradation with linkers shorter than 12 atoms, whereas longer linkers demonstrated robust degradation.[3] This highlights that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[4]
Shorter linkers, such as the PEG1 linker, can contribute to improved cell permeability, a critical factor for PROTAC efficacy.[5] A study on VH032-based PROTACs demonstrated that compounds with shorter linkers are typically more permeable.[5] For instance, a compound with a 2-unit PEG linker was 20-fold more permeable than its counterpart with a 3-unit PEG linker.[5]
The following tables summarize representative data on the impact of linker length on PROTAC performance, compiled from various sources. It is important to note that these PROTACs target different proteins and may have variations in their target-binding ligands, which can also influence efficacy.
| PROTAC System | Linker Composition | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase | Reference |
| Representative Data | ||||||
| PROTAC 1 | PEG1 | ~0.85 | ~98.8 | BCR-ABL | Unspecified N-end rule E3 ligase | [6] |
| PROTAC 2 | 2-unit PEG | - | - | BRD4 | VHL | [5] |
| PROTAC 3 | 3-unit PEG | - | - | BRD4 | VHL | [5] |
| PROTAC 4 | C8 alkyl | 45.4 | 74.9 | mTOR | VHL | [7] |
| PROTAC 5 | 21-atom (PEG/alkyl) | 3 | 96 | TBK1 | VHL | [1] |
Note: The data in this table is compiled from different studies and should be interpreted with caution as direct comparisons are limited by variations in the experimental systems.
Signaling Pathways and Experimental Workflows
The mechanism of action of a VH032-based PROTAC involves the recruitment of the VHL E3 ubiquitin ligase to a specific target protein, leading to its degradation. The general signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy are illustrated below.
Experimental Protocols
Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound (e.g., VH032 amide-PEG1-acid conjugated to a target ligand) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection and Analysis: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
This protocol is used to measure the binding affinity and thermodynamics of binary and ternary complex formation, which allows for the calculation of the cooperativity factor (α).
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein
-
Purified VHL E3 ligase complex
-
PROTAC compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the purified proteins and the PROTAC against the same buffer to minimize heats of dilution. Determine the accurate concentrations of all components.
-
Binary Titration (PROTAC into Target Protein): Fill the ITC cell with the target protein solution (e.g., 10-20 µM). Load the syringe with the PROTAC solution at a concentration 10-20 times higher than the target protein. Perform the titration and analyze the data using a one-site binding model to determine the dissociation constant (Kd) for the binary interaction.
-
Binary Titration (PROTAC into VHL): Repeat the process in step 2, but with the VHL E3 ligase complex in the cell.
-
Ternary Titration (PROTAC into Target Protein + VHL): Prepare a solution of the target protein and VHL in the ITC cell at concentrations that favor the formation of the binary complexes upon PROTAC addition. Titrate the PROTAC into this mixture.
-
Data Analysis and Cooperativity Calculation: Analyze the binding isotherm from the ternary titration to determine the apparent Kd. The cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.
Conclusion
The length of the PEG linker in a VH032-based PROTAC is a critical parameter that significantly influences its efficacy. While shorter linkers like PEG1 may offer advantages in terms of cell permeability, the optimal linker length for achieving potent protein degradation is highly dependent on the specific target protein. The provided experimental protocols for Western blotting and Isothermal Titration Calorimetry are essential tools for the systematic evaluation of PROTACs with different linker lengths, enabling the rational design of effective protein degraders. Researchers should undertake a careful optimization of the linker for each new PROTAC system to maximize its therapeutic potential.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
VHL vs. Cereblon PROTACs: A Comparative Guide for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ligase for a Proteolysis Targeting Chimera (PROTAC) is a critical decision that profoundly influences the degrader's efficacy, selectivity, and therapeutic potential. This guide provides an objective comparison of VHL- and Cereblon-based PROTACs, supported by experimental data, to inform the rational design of next-generation targeted protein degraders.
The selection of an E3 ligase is a pivotal step in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] This is achieved by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[3] VHL and CRBN are the two most utilized E3 ligases in PROTAC design, each presenting a unique set of advantages and disadvantages.[4][5]
General Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase (VHL or CRBN). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3]
Caption: General mechanism of PROTAC-induced protein degradation.
Key Differences Between VHL and Cereblon
The choice between VHL and CRBN can be influenced by several factors, including their expression profiles, subcellular localization, and the structural compatibility with the target protein and linker chemistry.
| Feature | VHL (von Hippel-Lindau) | Cereblon (CRBN) |
| Ligands | Typically based on a hydroxyproline scaffold.[] | Commonly derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[] |
| Subcellular Localization | Predominantly cytosolic, but can shuttle to the nucleus.[] | Primarily nuclear, but can also be found in the cytoplasm.[] |
| Tissue Expression | Widespread expression, but levels can be low in certain solid tumors and are regulated by oxygen levels.[][7] | Ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues.[] |
| Catalytic Rate | Forms relatively long-lived ternary complexes.[] | Exhibits fast catalytic turnover rates.[] |
| Selectivity | VHL ligands have a more buried binding pocket, which can lead to better selectivity.[] | CRBN ligands can have off-target effects, leading to the degradation of endogenous substrates (neosubstrates) like zinc-finger transcription factors.[][8] |
| Clinical Development | One PROTAC in clinical trials as of early 2023.[1][9] | The majority of PROTACs in clinical trials recruit CRBN.[1][9] |
Comparative Case Study: Degradation of BRD4
The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation, with both VHL- and CRBN-based degraders having been extensively developed and characterized. This allows for a direct comparison of their performance.
Quantitative Performance Data
The following table summarizes the performance of representative VHL- and CRBN-based BRD4 degraders, MZ1 and ARV-825, respectively.
| Degrader | E3 Ligase | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | BRD4 | HeLa | ~100 | >90 | [10] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL) | <1 | >95 | [11][12] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.
The data indicates that while both VHL and CRBN can be effectively recruited to degrade BRD4, the CRBN-based degrader ARV-825 exhibits significantly higher potency in the reported cell line.[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize PROTACs.
Western Blotting for Protein Degradation
This protocol outlines the general steps for assessing the degradation of a target protein in a cellular context.
Caption: Workflow for Western Blotting to assess protein degradation.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa, HEK293, or a cancer cell line relevant to the target) under standard conditions. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours) to determine DC50, or with a fixed concentration over a time course to assess degradation kinetics.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Signaling Pathway: BRD4 in Cancer
BRD4 is a key transcriptional regulator implicated in various cancers. It binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes like c-MYC.
Caption: Simplified BRD4 signaling pathway in cancer.
Conclusion: Making the Right Choice
Both VHL and Cereblon are powerful E3 ligases for targeted protein degradation. The decision to use one over the other is context-dependent and should be guided by the specific therapeutic goals and the properties of the target protein.
-
Cereblon-based PROTACs have demonstrated exceptional potency and are more advanced in clinical development.[1][9] However, the potential for off-target effects due to the degradation of neosubstrates requires careful evaluation.[8]
-
VHL-based PROTACs may offer a more favorable selectivity profile.[] While they have not progressed as far in clinical development, they represent a valuable alternative, particularly for targets where CRBN-based approaches are suboptimal or lead to undesirable off-target effects.
Ultimately, a thorough understanding of the target biology, the expression patterns of the E3 ligases in the relevant tissues, and empirical testing of both VHL- and CRBN-based degraders will be crucial for the development of safe and effective PROTAC therapeutics. A systematic comparison using matched pairs of PROTACs with identical target binders and linkers is invaluable for definitively determining the optimal E3 ligase for a given target.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Tissue expression of VHL - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. benchchem.com [benchchem.com]
- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ternary Complex Formation with VH032 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel strategy to eliminate disease-causing proteins rather than merely inhibiting them. This guide provides a comprehensive comparison of PROTACs utilizing the VH032 ligand, which hijacks the von Hippel-Lindau (VHL) E3 ubiquitin ligase, against other protein degradation technologies. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological processes to facilitate a deeper understanding and informed application of this powerful technology.
Performance Comparison: VH032 PROTACs vs. Alternatives
The efficacy of a PROTAC is fundamentally linked to its ability to form a stable ternary complex, consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The choice of E3 ligase recruiter is a critical design element that significantly influences a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. Here, we compare VH032-based PROTACs with those recruiting Cereblon (CRBN), another widely used E3 ligase.
While direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, linkers, and target proteins, general trends can be observed. VHL-recruiting PROTACs have demonstrated high efficiency in degrading a variety of target proteins.[1] For instance, the VHL-based PROTAC ARV-771 is a potent degrader of BET bromodomain proteins with a DC50 (concentration for 50% degradation) of less than 1 nM.[2]
CRBN-based PROTACs are also highly effective. Due to its abundant expression in hematopoietic cells, CRBN-based PROTACs are particularly adept at achieving deep degradation of nuclear oncoproteins.[3] However, the broad substrate promiscuity of CRBN can sometimes lead to off-target effects, particularly the degradation of zinc-finger transcription factors, which can be dose-limiting.[3] In contrast, VHL-based degraders exhibit a smaller promiscuity window, leading to high selectivity, though their efficacy can be limited by lower VHL expression in certain solid tumors.[3]
The following tables summarize key performance metrics for representative VH032-based PROTACs and their CRBN-based counterparts, offering a quantitative snapshot of their degradation capabilities.
Table 1: Performance of VH032-Based PROTACs Targeting BRD4
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [2][4] |
| MZ1 | BRD4 (preferential) | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [4] |
Table 2: Performance of CRBN-Based PROTACs Targeting BRD4
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [4] |
Table 3: Comparison of VHL- and CRBN-Based Heterodimerizing PROTACs
| PROTAC | E3 Ligase Targeted for Degradation | Degrader | Cell Line | DC50 | Dmax | Reference(s) |
| 14a | CRBN | VHL-based | HeLa | 200 nM | up to 98% | [5][6] |
| TD-158 | CRBN | VHL-based | HEK293T | 44.5 nM | Not Reported | |
| TD-165 | CRBN | VHL-based | HEK293T | 20.4 nM | Not Reported |
Experimental Protocols for Ternary Complex Validation
The successful development of a PROTAC hinges on the rigorous experimental validation of ternary complex formation and subsequent protein degradation. Below are detailed protocols for key assays used in this process.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay provides a quantitative measure of PROTAC-induced protein-protein interactions in real-time.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged donor protein and a HaloTag®-tagged acceptor protein. Formation of the ternary complex brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer and the generation of a BRET signal that is proportional to the extent of complex formation.
Protocol:
-
Cell Preparation: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase (e.g., VHL or CRBN). Seed the transfected cells into a 384-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) for 2-4 hours. Add the PROTAC dilutions to the cells and incubate for the desired time.
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® Live Cell Substrate. Add this reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature to allow the signal to stabilize. Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.
In Vitro Pull-Down Assay
This assay provides a straightforward method to qualitatively or semi-quantitatively assess the formation of the ternary complex in vitro.
Principle: A tagged "bait" protein (either the target protein or the E3 ligase) is immobilized on beads. The "prey" protein and the PROTAC are then added. If a ternary complex forms, the prey protein will be pulled down with the bait protein and can be detected by Western blotting.
Protocol:
-
Immobilization of Bait Protein: Incubate purified, tagged (e.g., GST-tagged) bait protein with beads (e.g., glutathione-agarose beads) to immobilize it. Wash the beads to remove any unbound bait protein.
-
Ternary Complex Formation: Add the purified prey protein and the PROTAC compound to the beads with the immobilized bait protein. Incubate to allow for ternary complex formation.
-
Washing: Wash the beads to remove unbound prey protein and PROTAC.
-
Elution and Detection: Elute the protein complexes from the beads. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein.
Fluorescence Polarization (FP) Assay
FP is a powerful biophysical technique used to determine the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as to assess the stability of the ternary complex.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its tumbling is restricted, leading to an increase in polarization.
Protocol:
-
Tracer and Protein Preparation: A fluorescently labeled ligand (tracer) for either the target protein or the E3 ligase is required. Prepare solutions of the tracer and the purified proteins.
-
Binding Assay: In a microplate, add a fixed concentration of the tracer to serial dilutions of the protein. Incubate to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in millipolarization (mP) against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
-
Competition Assay: To determine the binding affinity of the PROTAC, perform a competition assay where the PROTAC competes with the tracer for binding to the protein. This will allow for the calculation of the inhibition constant (Ki).
Visualizing the Mechanism of Action
To provide a clear visual representation of the processes involved in VH032 PROTAC-mediated protein degradation, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of VH032 PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Inactive Control for VH032 amide-PEG1-acid Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the active von Hippel-Lindau (VHL) E3 ligase ligand, VH032 amide-PEG1-acid, and its corresponding inactive control. Understanding the distinct biochemical and cellular activities of these two compounds is crucial for rigorously validating VHL-dependent processes in targeted protein degradation and hypoxia research. This document outlines their key differences, supported by experimental data, and provides detailed protocols for their use in relevant assays.
Introduction to VH032 and the Necessity of an Inactive Control
VH032 is a potent small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It functions as an inhibitor of the VHL:HIF-1α interaction, thereby stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α) and inducing a hypoxic response. More commonly, VH032 and its derivatives, such as this compound, serve as the VHL-recruiting component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
To unequivocally demonstrate that the observed biological effects of a VH032-based PROTAC or the stabilization of HIF-1α are specifically mediated by VHL engagement, a proper negative control is indispensable. The ideal inactive control should be structurally analogous to the active compound but incapable of binding to VHL. This ensures that any differences in experimental outcomes can be confidently attributed to VHL-dependent mechanisms, ruling out off-target effects.
The Inactive Control: cis-VH032
The stereochemistry of the hydroxyproline (Hyp) moiety within the VH032 scaffold is paramount for its interaction with VHL. The biologically active form of VH032 contains the (2S,4R)-hydroxyproline core, referred to as the trans-isomer. The corresponding diastereomer, containing the (2S,4S)-hydroxyproline core, known as the cis-isomer (cis-VH032), is unable to bind to VHL. This lack of binding abrogates its biological activity in VHL-dependent pathways. Therefore, cis-VH032, or PROTACs constructed with this cis-isomer, serve as the gold-standard inactive control for VH032-based experiments. The core structure of this inactive control is also referred to as (S,S,S)-AHPC.[1]
Comparative Data
The following table summarizes the key differences in the biochemical and cellular activities of VH032 and its inactive control, cis-VH032.
| Parameter | VH032 (Active Ligand) | cis-VH032 (Inactive Control) | Reference |
| VHL Binding Affinity (Kd) | 185 nM | No binding reported | [2] |
| VHL Binding Affinity (IC50) | 77.8 nM (TR-FRET assay) | Not active | [3] |
| HIF-1α Stabilization | Induces stabilization | No effect | [4] |
| HIF Transcriptional Activity | Induces activity | No activity | [4] |
| PROTAC Activity | Induces target degradation | Fails to induce degradation | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental logic, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of VH032-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A key component of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. VH032, a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has become a cornerstone in the development of these novel therapeutics. This guide provides a comprehensive comparison of the selectivity of VH032-based degraders, supported by experimental data and detailed protocols, to aid researchers in this rapidly evolving field.
Performance Comparison: On-Target Efficacy of VH032-Based Degraders
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, often quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Below is a summary of the performance of well-characterized VH032-based degraders against their respective targets.
| Degrader | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | H661 | 8 nM | >95% at 100 nM | |
| H838 | 23 nM | >95% at 100 nM | |||
| BRD2/3 | H661, H838 | Micromolar range | Complete at 2 µM | ||
| ARV-771 | BET Bromodomains | Castration-Resistant Prostate Cancer (CRPC) | <5 nM | Not Reported | [1] |
| ARD-69 | Androgen Receptor (AR) | LNCaP | 0.86 nM | ~100% at <1 nM | [2] |
| VCaP | 0.76 nM | ~100% at <1 nM | [2] | ||
| 22Rv1 | 10.4 nM | Not Reported | [2] |
The Ubiquitin-Proteasome System and PROTAC Mechanism
VH032-based degraders function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex with the target protein and the VHL E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Experimental Protocols for Assessing Selectivity
Accurate assessment of a degrader's selectivity is crucial. This involves quantifying the degradation of the intended target versus other proteins in the proteome.
Western Blotting for On-Target Degradation
Western blotting is a fundamental technique to measure the reduction in the level of a specific target protein.
Detailed Protocol:
-
Cell Culture and Treatment : Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the VH032-based degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).[3]
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]
-
SDS-PAGE : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[3]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax.[4]
Quantitative Mass Spectrometry for Off-Target Analysis
To assess selectivity on a proteome-wide scale, quantitative mass spectrometry is the gold standard. This technique can identify and quantify thousands of proteins, revealing any unintended degradation of off-target proteins.
Detailed Protocol:
-
Sample Preparation : Treat cells with the VH032-based degrader and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling : Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels for multiplexed analysis.
-
LC-MS/MS Analysis : Analyze the labeled peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis : Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the control. A significant negative Log2 fold change with a low p-value suggests potential off-target degradation.
Alternatives to VH032: A Comparison with CRBN-Based Degraders
While VHL is a widely used E3 ligase in PROTAC design, Cereblon (CRBN) is another prominent E3 ligase that is frequently recruited. Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[5][6][7][][9] The choice between a VHL and a CRBN-based degrader can significantly impact the properties of the resulting PROTAC.
| Feature | VH032-Based (VHL) Degraders | IMiD-Based (CRBN) Degraders |
| Ligand Type | Peptidomimetic | Small molecule (thalidomide, pomalidomide, lenalidomide derivatives) |
| Binding Affinity | VH032 binds to VHL with a Kd of 185 nM. | Pomalidomide generally has a stronger binding affinity for CRBN than thalidomide.[7] |
| Selectivity | Generally considered to have high selectivity due to the specific recognition of the hydroxyproline motif.[] | Can exhibit off-target degradation of neosubstrate proteins, particularly zinc-finger transcription factors.[] |
| Tissue Expression | VHL expression can be low in certain solid tumors and is regulated by oxygen levels.[] | CRBN is more ubiquitously expressed, with high levels in hematopoietic cells.[] |
| Subcellular Localization | Predominantly cytosolic.[] | Can shuttle between the nucleus and cytoplasm.[] |
Quantitative Comparison of Degradation Potency
The following table provides a comparison of the degradation potency of a well-known CRBN-based degrader, ARV-110, with the VH032-based degraders mentioned earlier.
| Degrader | E3 Ligase | Target Protein | Cell Line | DC50 | Reference |
| ARV-110 | CRBN | Androgen Receptor (AR) | VCaP, LNCaP | ~1 nM | [4][11] |
| MZ1 | VHL | BRD4 | H661 | 8 nM | |
| ARD-69 | VHL | Androgen Receptor (AR) | VCaP, LNCaP | ~0.8 nM | [2] |
Conclusion
VH032-based degraders have proven to be highly effective tools for targeted protein degradation. Their selectivity is a key advantage, though it must be rigorously assessed for each new degrader. This guide provides a framework for understanding and evaluating the performance of VH032-based PROTACs, offering researchers the necessary information to design and interpret experiments effectively. The choice between VHL and other E3 ligases like CRBN will depend on the specific target, the desired cellular context, and the overall therapeutic strategy. As the field of targeted protein degradation continues to advance, a thorough understanding of these parameters will be essential for the development of the next generation of protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of VH032 amide-PEG1-acid: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of VH032 amide-PEG1-acid, a functionalized von Hippel-Lindau (VHL) protein ligand commonly utilized in Proteolysis Targeting Chimera (PROTAC) research and development. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize environmental impact. While the Safety Data Sheet (SDS) for this compound indicates that the substance does not meet the classification criteria for hazardous materials under EC Directives, it is prudent to handle all research chemicals with a high degree of caution.[1]
Key Safety and Handling Data
A summary of critical information for this compound is presented below. This data should be reviewed by all personnel handling the compound.
| Parameter | Information | Source |
| Chemical Name | 3-(3-(((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-3-oxopropoxy)propanoic acid | Tocris Bioscience[1] |
| CAS Number | 2172820-07-2 | Tocris Bioscience[1] |
| Molecular Formula | C28H38N4O7S | Tocris Bioscience[1] |
| Molecular Weight | 574.69 | Tocris Bioscience[1] |
| Hazards | This substance does not meet the classification criteria of the EC Directives 67/548/EEC, 1999/45/EC or 1272/2008. | Tocris Bioscience[1] |
| Storage | Store at -20°C. | Tocris Bioscience[1] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. | General Laboratory Best Practices |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound in solid form and as a liquid waste stream.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.
-
Conduct all handling and disposal procedures within a well-ventilated area, preferably in a chemical fume hood.
2. Solid Waste Disposal:
-
Collection: Collect all solid waste, including unused or expired this compound powder and any materials contaminated with the solid compound (e.g., weighing paper, pipette tips, contaminated gloves), in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
3. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound, including solutions and rinsates, in a separate, sealed, and clearly labeled hazardous waste container.
-
Do Not Mix: Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed.
-
Container Labeling: The liquid waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound", along with the solvent used.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills.
4. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Collection of Spill Debris: Carefully scoop the absorbed material and any contaminated debris into the designated solid hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash the area thoroughly with soap and water. Collect all decontamination materials as hazardous waste.
5. Final Disposal:
-
Licensed Waste Disposal Service: All waste containing this compound must be disposed of through a licensed and approved chemical waste disposal company.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the decision-making process for handling both solid and liquid waste streams.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling VH032 amide-PEG1-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling VH032 amide-PEG1-acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety when handling this compound. The following personal protective equipment should be used:
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses/Goggles | Must be ANSI Z87.1-compliant with side shields. For tasks with a splash hazard, chemical splash goggles are required. |
| Face Shield | To be used in conjunction with safety glasses or goggles when there is a significant risk of splashes. | |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. Consider double-gloving or using thicker, chemical-resistant gloves for tasks with a higher risk of direct contact. Always inspect gloves for tears before use and replace them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothes. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | Respirator | If working with the solid form outside of a certified chemical fume hood or biological safety cabinet, or if aerosolization is possible, a NIOSH-approved respirator is recommended. |
Operational Plan
This step-by-step guidance ensures the safe and effective handling of this compound from receipt to experimental use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's environmental health and safety (EHS) department.
-
Verify that the product name and specifications on the label match the order.
2. Preparation and Handling:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
-
Before use, allow the compound, which is typically stored at low temperatures, to equilibrate to room temperature in a desiccator to prevent condensation.
-
Use appropriate, calibrated equipment for weighing and measuring.
-
Avoid raising dust when handling the solid material.
3. Solution Preparation:
-
Consult the product datasheet for solubility information. This compound is a functionalized von Hippel-Lindau (VHL) protein ligand for PROTAC® research and is intended for use in onward chemistry.
-
Add the solvent to the vial containing the compound slowly to avoid splashing.
-
If necessary, sonication or gentle warming can be used to aid dissolution, as recommended by the supplier.
4. Storage:
-
Store the compound in a tightly sealed container, away from moisture.
-
Recommended storage is at -20°C.
-
For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to maintain stability.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.
-
Segregate solid waste from liquid waste.
2. Solid Waste Disposal:
-
Collect all contaminated solid waste in a designated, labeled, and sealed chemical waste container.
-
Do not mix with regular laboratory trash.
3. Liquid Waste Disposal:
-
Collect all unused solutions and contaminated solvents in a designated, labeled, and sealed hazardous waste container.
-
Do not dispose of liquid waste down the drain.
4. Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning.
5. Final Disposal:
-
All chemical waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
Quantitative Data Summary
| Parameter | Value | Source |
| Purity | ≥95% (HPLC) | |
| Molecular Weight | 574.69 g/mol | |
| Chemical Formula | C28H38N4O7S | |
| CAS Number | 2172820-07-2 | |
| Storage (Solid) | -20°C | |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
